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Core Science & Biosynthesis

Foundational

The Amphiphilic Architect: Dilauroylphosphatidylcholine (DLPC) in Drug Delivery and Cell Signaling

Topic: Amphiphilic Nature of Dilauroylphosphatidylcholine (DLPC) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Dilauroylphosphatidylcholine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amphiphilic Nature of Dilauroylphosphatidylcholine (DLPC) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Dilauroylphosphatidylcholine (DLPC, 12:0 PC) represents a critical boundary lipid in membrane biophysics and pharmacology. Unlike its longer-chain counterparts (e.g., DPPC, DSPC) which form rigid gel phases at physiological temperatures, DLPC maintains a liquid-crystalline state due to its short 12-carbon saturated chains and low phase transition temperature (


).

This guide dissects the amphiphilic nature of DLPC, moving beyond basic structural descriptions to explore its unique packing parameters, its role as a specific agonist for the nuclear receptor LRH-1, and its utility in engineering fluid, permeable liposomal carriers. We provide validated protocols for DLPC liposome generation and analyze the mechanistic basis for its biological activity.

Molecular Architecture & Amphiphilicity

The amphiphilic character of DLPC is defined by the tension between its varying molecular domains: the hydrophilic phosphocholine headgroup and the hydrophobic dilauroyl tails.

Structural Determinants
  • Headgroup: Zwitterionic phosphocholine (PC). Highly hydrated, occupying a substantial cross-sectional area (~47–50 Ų).

  • Tail Group: Two saturated lauric acid chains (12:0).

  • The Mismatch: The short chain length (12 carbons) creates a "thinner" hydrophobic core (~3.0–3.2 nm) compared to standard biological lipids like POPC or DPPC.

The Packing Parameter ( )

The geometry of lipid assembly is governed by the packing parameter,


, where 

is the hydrophobic volume,

is the optimal headgroup area, and

is the critical chain length.[1]
  • DLPC Value:

    
    .
    
  • Implication: DLPC sits at the boundary between forming cylindrical bilayers (vesicles) and wedge-shaped micelles. While it spontaneously forms bilayers, the low hydrophobic volume relative to the headgroup area results in a highly curved, flexible, and "loose" membrane packing. This explains its high fluidity and lower stability compared to DSPC.

Visualization: Packing & Phase Behavior

The following diagram illustrates the structural logic distinguishing DLPC from rigid lipids like DPPC.

LipidPacking cluster_DLPC DLPC (12:0) - Fluid Phase cluster_DPPC DPPC (16:0) - Gel Phase DLPC_Struct Short Tails (12C) Low Hydrophobic Vol (V) DLPC_Pack Packing Parameter S ≈ 0.75 - 0.85 DLPC_Struct->DLPC_Pack DLPC_Result Thin Bilayer (~3.2 nm) High Fluidity @ 37°C DLPC_Pack->DLPC_Result DPPC_Result Thick Bilayer (~4.0 nm) Rigid Gel @ 37°C DLPC_Result->DPPC_Result Contrast: Membrane Thickness DPPC_Struct Long Tails (16C) High Hydrophobic Vol (V) DPPC_Pack Packing Parameter S ≈ 1.0 DPPC_Struct->DPPC_Pack DPPC_Pack->DPPC_Result

Figure 1: Comparative packing logic of DLPC vs. DPPC. DLPC's lower packing parameter results in thinner, more fluid membranes.

Physicochemical Profile

Understanding the thermodynamic profile is essential for formulation. DLPC is "always fluid" in standard biological contexts, unlike DPPC which requires heating to transition.

Table 1: Comparative Lipid Properties[2][3]
PropertyDLPC (12:0)DMPC (14:0)DPPC (16:0)Relevance to Protocol
Molecular Weight 621.8 g/mol 677.9 g/mol 734.0 g/mol Formulation stoichiometry
Phase Transition (

)
-2°C to 0°C 23°C41°CExtrusion temperature setting
State at 37°C Liquid-Crystalline (Fluid)FluidGel (Rigid)Drug release kinetics
Bilayer Thickness ~3.0 - 3.2 nm~3.6 nm~4.0 nmProtein hydrophobic matching
CMC (Approx) High (~

M)
MediumLow (~

M)
Stability / Monomer exchange

Key Insight: The low


 of DLPC means it does not require heating during extrusion, but it also implies that DLPC liposomes are less stable in vivo due to faster monomer exchange rates compared to long-chain lipids [1, 2].

Biological Mechanism: The LRH-1 Agonist Pathway

Beyond its structural role, DLPC acts as a functional ligand.[2] It has been identified as a specific agonist for the nuclear receptor LRH-1 (Liver Receptor Homolog-1) . This activity is unique to the 12:0 chain length; longer chains (14:0, 16:0) do not fit the receptor's binding pocket effectively.

Mechanism of Action[6][7][8]
  • Binding: DLPC binds to the hydrophobic pocket of LRH-1.

  • Activation: This induces a conformational change that favors the recruitment of co-activators.[3]

  • Downstream Effect: In hepatocytes and macrophages, this pathway activates STAT6 , promoting an anti-inflammatory phenotype (M2 macrophage polarization) and regulating bile acid homeostasis [3, 4].

LRH1_Pathway DLPC DLPC (Ligand) LRH1 LRH-1 Receptor (Nuclear) DLPC->LRH1 Binds Hydrophobic Pocket Complex DLPC-LRH1 Complex LRH1->Complex Conformational Change STAT6 STAT6 Activation (Phosphorylation) Complex->STAT6 Signaling Cascade BileAcid Bile Acid Homeostasis Complex->BileAcid AntiInflam Anti-inflammatory Response STAT6->AntiInflam M2_Macro M2 Macrophage Polarization STAT6->M2_Macro

Figure 2: The DLPC-LRH-1 signaling axis. DLPC specifically activates LRH-1, driving anti-inflammatory and metabolic regulation.

Experimental Protocol: DLPC Liposome Preparation

Objective: Generate unilamellar DLPC liposomes (~100 nm) for drug delivery or biophysical characterization. Challenge: DLPC films are "soft" and can be unstable if not handled with precise hydration controls.

Materials
  • Lipid: 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder (Store at -20°C).

  • Solvent: Chloroform (HPLC grade).

  • Hydration Buffer: PBS (pH 7.4) or HEPES.

  • Equipment: Rotary evaporator, Nitrogen stream, Extruder (with 100 nm polycarbonate filters).

Step-by-Step Workflow
  • Solubilization:

    • Dissolve DLPC in chloroform (10 mg/mL) in a round-bottom flask.

    • Why: Ensures complete molecular dispersion before film formation.

  • Thin Film Formation:

    • Evaporate solvent under a stream of nitrogen or rotary evaporation.

    • Critical: Maintain vacuum for at least 2–4 hours after the film appears dry to remove trace solvent.

    • Note: DLPC films will appear waxy/oily rather than flaky due to the low melting point.

  • Hydration (The "Fluid" Advantage):

    • Add buffer to the film.

    • Agitate/Vortex at Room Temperature (20–25°C) .

    • Self-Validating Check: Since

      
       (-2°C), the lipid should detach easily without heating. If the film sticks, the lipid may be degraded or contaminated.
      
  • Sizing via Extrusion:

    • Pass the multilamellar vesicle (MLV) suspension through 100 nm polycarbonate membranes (11–21 passes).

    • Pressure:[4] Low pressure is sufficient due to high membrane fluidity.

    • Result: Clear/translucent suspension of Large Unilamellar Vesicles (LUVs).

  • Quality Control (Self-Validation):

    • DLS (Dynamic Light Scattering): Verify Z-average diameter (expect ~100–120 nm) and PDI < 0.1.

    • Stability Check: Store at 4°C. Measure size again after 24 hours. DLPC liposomes are prone to fusion; if size increases >10%, consider adding 10–20 mol% cholesterol to stabilize the bilayer packing [5].

References

  • Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids.Link

  • Critical Micelle Concentrations (CMCs). Avanti Polar Lipids.Link

  • Lee, J. et al. (2011). "A nuclear-receptor-dependent phosphatidylcholine pathway with antidiabetic effects."[2] Nature, 474, 506–510. Link

  • Hohman, T. et al. (2024). "LRH-1 Agonist DLPC Through STAT6 Promotes Macrophage Polarization and Prevents Parenteral Nutrition Associated Cholestasis in Mice."[5][6] Hepatology. Link

  • Grit, M. & Crommelin, D.J. (1993).[7] "Chemical stability of liposomes: implications for their physical stability." Chemistry and Physics of Lipids, 64(1-3), 3-18. Link

Sources

Exploratory

The Role of Synthetic Phospholipid DLPC in Advancing Biochemical Research: A Technical Guide

This guide provides an in-depth exploration of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a synthetic phospholipid instrumental in a wide array of biochemical and biophysical research applications. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a synthetic phospholipid instrumental in a wide array of biochemical and biophysical research applications. We will delve into the core physicochemical properties of DLPC, its synthesis, and its critical role in creating model membrane systems such as liposomes and nanodiscs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DLPC in their experimental designs.

Understanding DLPC: A Molecular Profile

DLPC, or 1,2-dilauroyl-sn-glycero-3-phosphocholine, is a saturated phospholipid characterized by two lauric acid (12:0) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone, with a phosphocholine headgroup at the sn-3 position.[1][2] This specific molecular architecture dictates its physicochemical behavior and, consequently, its utility in research.

The choice of DLPC in an experimental setup is often driven by its relatively short and saturated acyl chains. This feature results in a lower phase transition temperature and the formation of thinner, more fluidic membranes compared to phospholipids with longer acyl chains.[1][2] These properties are particularly advantageous when studying membrane proteins that require a less rigid environment to maintain their native conformation and function.

Physicochemical Properties of DLPC

A thorough understanding of DLPC's physical and chemical characteristics is paramount for its effective application. The following table summarizes its key properties:

PropertyValueSource
Molecular Formula C32H64NO8P[3]
Formula Weight 621.826 g/mol [4]
Purity >99%[4]
Physical Form White to off-white powder[3]
Solubility Soluble in chloroform and methanol[3]
Phase Transition Temperature (Tm) -2 °C[4][5]
Critical Micelle Concentration (CMC) 90 nM[4]

Expert Insight: The low phase transition temperature of -2°C is a critical attribute.[4][5] It ensures that at typical laboratory temperatures (room temperature and 37°C), DLPC bilayers exist in a fluid, liquid-crystalline phase. This is often essential for the proper reconstitution and functional analysis of integral membrane proteins.

Synthesis of DLPC

The synthesis of DLPC, like other phosphatidylcholines, generally involves a multi-step chemical process. While specific proprietary methods may vary, a common synthetic route involves the acylation of a glycerol backbone with lauroyl chloride, followed by the introduction of the phosphocholine headgroup. The stereospecificity (sn-glycero-3-phosphocholine) is a crucial aspect of the synthesis to ensure the production of a biologically relevant isomer.[6]

The general synthetic strategy can be visualized as follows:

DLPC_Synthesis G3P sn-Glycero-3-phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation at sn-1 PA Phosphatidic Acid LPA->PA Acylation at sn-2 DAG Diacylglycerol PA->DAG Dephosphorylation DLPC DLPC DAG->DLPC Phosphocholine transfer LC Lauroyl-CoA (x2) LC->G3P LC->LPA CDP_Choline CDP-Choline CDP_Choline->DAG

Caption: Generalized biosynthetic pathway for phosphatidylcholines like DLPC.

Stability and Storage

Proper handling and storage of DLPC are crucial to maintain its integrity. DLPC is stable for at least one year when stored at -20°C in its powdered form.[4] It is advisable to store it under an inert gas, such as argon or nitrogen, to minimize oxidation, although it is not considered light-sensitive.[4] For long-term storage of solutions, it is recommended to use organic solvents like chloroform or methanol and store at -20°C.[3] Repeated freeze-thaw cycles should be avoided. Studies have shown that some lipids can undergo degradation over several years, even at low temperatures, so using fresh or properly stored material is essential for reproducible results.[7][8]

Applications of DLPC in Biochemical Research

DLPC's unique properties make it a versatile tool for creating artificial membrane systems that mimic the cellular environment. These systems are indispensable for studying the structure and function of membrane-associated proteins and for the development of drug delivery vehicles.

Liposomes: Versatile Vesicular Systems

Liposomes are spherical vesicles composed of one or more lipid bilayers. DLPC is frequently used in the formation of liposomes due to its ability to readily self-assemble in aqueous solutions.[1][2] These DLPC-based liposomes can be used to:

  • Reconstitute and study membrane proteins: By incorporating purified membrane proteins into the liposome bilayer, their function can be studied in a controlled, native-like environment.

  • Drug delivery: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their delivery to target cells.[9][10][11]

  • Model cell membranes: DLPC liposomes serve as simple models to investigate lipid-protein interactions, membrane fusion, and other cellular processes.[12]

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) from DLPC.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

  • Chloroform

  • Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Probe-tip sonicator

  • Water bath sonicator

  • Argon or nitrogen gas

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DLPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a gentle stream of argon or nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).[13][14]

  • Sonication for SUV Formation:

    • Submerge the MLV suspension in a water bath sonicator or use a probe-tip sonicator to break down the large vesicles into smaller, unilamellar vesicles.[15]

    • Sonication should be performed in short bursts with intermittent cooling to prevent overheating and degradation of the lipids.[15]

    • The total sonication time will depend on the desired vesicle size and the specific equipment used.[15]

  • Purification (Optional):

    • To obtain a more homogenous population of SUVs, the sample can be centrifuged to pellet any remaining MLVs or titanium particles from the sonicator probe.[15]

Liposome_Preparation cluster_0 Thin-Film Hydration cluster_1 Vesicle Formation dissolve Dissolve DLPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Inert Gas & Vacuum) evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate mlv Multilamellar Vesicles (MLVs) sonicate Sonication (Probe or Bath) mlv->sonicate suv Small Unilamellar Vesicles (SUVs) sonicate->suv

Caption: Workflow for DLPC liposome preparation via thin-film hydration and sonication.

Nanodiscs: Stabilizing Membrane Proteins in a Native-like Environment

Nanodiscs are soluble, nanoscale phospholipid bilayers that are encircled and stabilized by a "belt" of amphipathic helical proteins, known as membrane scaffold proteins (MSPs).[16][17] They provide a more native-like environment for membrane proteins compared to detergents or liposomes and allow for the study of monomeric or defined oligomeric states of these proteins.[17][18] DLPC is a common choice for nanodisc formation due to its well-characterized properties and ability to form stable discs.

Advantages of DLPC Nanodiscs:

  • Enhanced Stability: Nanodiscs can improve the stability and activity of reconstituted membrane proteins.[17]

  • Controlled Environment: They offer precise control over the lipid composition surrounding the protein of interest.[19]

  • Accessibility: Both sides of the membrane protein are accessible to interacting partners, such as ligands or other proteins.[19]

  • Suitability for Structural Studies: Nanodiscs are amenable to various structural biology techniques, including cryo-electron microscopy (cryo-EM) and small-angle neutron scattering (SANS).[19][20][21]

This protocol outlines the general steps for reconstituting a membrane protein into DLPC nanodiscs.

Materials:

  • Purified membrane protein of interest, solubilized in a suitable detergent

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Membrane Scaffold Protein (MSP)

  • Detergent (e.g., sodium cholate)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Components:

    • Prepare a stock solution of DLPC solubilized in the same detergent as the membrane protein.

    • Ensure the purified membrane protein and MSP are at the desired concentrations.

  • Mixing and Incubation:

    • Combine the detergent-solubilized membrane protein, DLPC, and MSP in a specific molar ratio. The optimal ratio will depend on the specific protein and MSP construct and may require empirical optimization.

    • Incubate the mixture on ice or at 4°C for a defined period to allow for the components to equilibrate.

  • Detergent Removal and Self-Assembly:

    • Remove the detergent from the mixture to initiate the self-assembly of the nanodiscs. This is typically achieved by adding Bio-Beads or through dialysis. The slow removal of the detergent drives the formation of the nanodisc structure with the membrane protein incorporated into the lipid bilayer.

  • Purification of Assembled Nanodiscs:

    • Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The fractions corresponding to the protein-loaded nanodiscs can be collected for downstream applications.

Nanodisc_Assembly cluster_0 Component Preparation & Mixing cluster_1 Self-Assembly & Purification protein Detergent-Solubilized Membrane Protein mix Combine Components protein->mix dlpc Detergent-Solubilized DLPC dlpc->mix msp Membrane Scaffold Protein (MSP) msp->mix detergent_removal Detergent Removal (e.g., Bio-Beads, Dialysis) mix->detergent_removal sec Purification by Size-Exclusion Chromatography (SEC) detergent_removal->sec final_product Purified Protein-Loaded Nanodiscs sec->final_product

Caption: General workflow for the self-assembly of a membrane protein into DLPC nanodiscs.

Conclusion

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a cornerstone of modern biochemical and biophysical research. Its well-defined physicochemical properties, particularly its low phase transition temperature and ability to form fluid bilayers, make it an invaluable tool for the creation of sophisticated model membrane systems. From fundamental studies of lipid-protein interactions in liposomes to high-resolution structural analysis of membrane proteins in nanodiscs, DLPC provides a versatile and reliable platform for elucidating complex biological processes at the molecular level. As research continues to push the boundaries of membrane biology and drug delivery, the utility of synthetic phospholipids like DLPC is set to expand, enabling new discoveries and therapeutic innovations.

References

  • Miyazaki, Y., et al. (2025). Impact of Lipid Bilayer Composition and Physicochemical Properties on Constitution of a Transmembrane Helical Peptide into Exosome-Mimetic Vesicles.
  • Wikipedia. (2023, December 19). Dipalmitoylphosphatidylcholine. Retrieved from [Link]

  • Immunomart. (n.d.). (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • D'Errico, G., et al. (2021). Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies. International Journal of Molecular Sciences, 22(21), 11534.
  • CD BioSustainable. (n.d.). 1,2-Dilauroyl-sn-Glycero-3-Phosphocholine. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dilauroyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Skouridou, V., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3693.
  • ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA and CA residues (3a, 3b). Retrieved from [Link]

  • Vaskevich, A., et al. (2021). Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins. Membranes, 11(11), 823.
  • Wikipedia. (2023, October 28). Critical micelle concentration. Retrieved from [Link]

  • Santonocito, D., & Puglia, C. (2022). Applications of lipid-based nanocarriers for parenteral drug delivery. Current Medicinal Chemistry, 29.
  • Avanti Polar Lipids. (n.d.). 12:0 PC (DLPC). Retrieved from [Link]

  • Martel, A., et al. (2023). Toward Nanodisc Tailoring for SANS Study of Membrane Proteins. Biomolecules, 13(2), 353.
  • Lappas, N. T., & Lappas, C. M. (1997). Stability of Phencyclidine in Stored Blood Samples. Journal of Analytical Toxicology, 21(5), 341–345.
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Yang, L., et al. (2013). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. Biophysical Journal, 104(4), 813–821.
  • ResearchGate. (2023). Broadening Application Spectrum of iDPC-STEM Imaging from Beam Sensitive Solid Materials to Biological and Cryo Nano-particles Using Single Particle Analysis. Retrieved from [Link]

  • Lappas, N. T. (1997). Stability of Phencyclidine in Stored Blood Samples.
  • Ueno, Y., et al. (2002). Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 133–140.
  • CAS. (2024). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • ACS Publications. (2019). Self-Assembly of Polymer-Encased Lipid Nanodiscs and Membrane Protein Reconstitution. Retrieved from [Link]

  • ACS Publications. (2014). Nanodisc Films for Membrane Protein Studies by Neutron Reflection: Effect of the Protein Scaffold Choice. Retrieved from [Link]

  • ResearchGate. (2016). Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. Retrieved from [Link]

  • I, Nanobot. (n.d.). Liposomes: Protocol. Retrieved from [Link]

  • Stanford University. (n.d.). Improved lipid nanodiscs for studies of membrane proteins. Retrieved from [Link]

  • Kuai, R., et al. (2017). Lipoprotein-based drug delivery. Journal of Controlled Release, 259, 107–119.
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  • ResearchGate. (n.d.). Critical micellar concentration of DPC in various media. Retrieved from [Link]

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  • Nature Communications. (2022). Single-particle cryo-EM structures from iDPC–STEM at near-atomic resolution. Retrieved from [Link]

  • YouTube. (2024). Innovative Lipid Solutions for Drug Delivery Systems (Dr. John P. Cooke). Retrieved from [Link]

  • ResearchGate. (2022). Solid lipid nanoparticles as a drug delivery system for the treatment of neurodegenerative diseases. Retrieved from [Link]

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  • PubMed. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Retrieved from [Link]

  • PMC. (2021). Effect of Storage Conditions on the Thermal Stability and Crystallization Behaviors of Poly(L-Lactide)/Poly(D-Lactide). Retrieved from [Link]

  • SlideShare. (2017). Shapes of micelles, critical micelle concentration (CMC); critical packing parameter (CPP). Retrieved from [Link]

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  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

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Foundational

Technical Guide: Hydrophilic Head and Hydrophobic Tail Properties of DLPC (1,2-Dilauroyl-sn-glycero-3-phosphocholine)

Executive Summary 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phospholipid characterized by its short saturated fatty acid chains (12 carbons). Unlike its longer-chain counterparts (e.g., DPPC, DMPC),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phospholipid characterized by its short saturated fatty acid chains (12 carbons). Unlike its longer-chain counterparts (e.g., DPPC, DMPC), DLPC exists in a liquid-crystalline fluid phase at room temperature due to its low phase transition temperature (


). This unique property makes it an invaluable tool in membrane biophysics for studying hydrophobic mismatch, increasing membrane fluidity, and assembling specific classes of nanodiscs.

This guide provides a rigorous analysis of DLPC’s molecular architecture, physicochemical behaviors, and standardized protocols for its application in drug delivery and structural biology.

Part 1: Molecular Architecture

The amphiphilic nature of DLPC drives its self-assembly into bilayers. Its behavior is governed by the distinct properties of its hydrophilic head and hydrophobic tail.[1][2][3][4]

The Hydrophilic Head: Phosphocholine
  • Structure: The head group consists of a quaternary ammonium group (choline) linked to a phosphate ester.

  • Charge: Zwitterionic (neutral net charge at physiological pH). The phosphate carries a negative charge, while the choline carries a positive charge.

  • Hydration: The head group is highly hygroscopic. In an aqueous environment, it recruits a substantial hydration shell (approx. 25–30 water molecules per lipid), which provides a "hydration force" repulsion that prevents vesicle fusion.

  • Interaction: The large head group relative to the short tail volume gives DLPC a shape factor closer to an inverted cone than a perfect cylinder, influencing its curvature preference and packing parameter.

The Hydrophobic Tail: Dilauroyl Chains
  • Structure: Two saturated 12-carbon chains (lauric acid) attached to the sn-1 and sn-2 positions of the glycerol backbone.

  • Saturation: Fully saturated (no double bonds). Typically, saturated lipids pack tightly (high

    
    ); however, the short length of the C12 chains overrides this, preventing strong van der Waals forces from stabilizing a gel phase at room temperature.
    
  • Bilayer Thickness: The short tails result in a significantly thinner bilayer (

    
     Å hydrophobic thickness) compared to POPC (
    
    
    
    Å) or DPPC. This is critical for studying hydrophobic mismatch —the energetic penalty paid when a transmembrane protein's hydrophobic span is longer than the bilayer thickness.
Diagram: DLPC Molecular Logic

DLPC_Structure DLPC DLPC Molecule (12:0 PC) Head Hydrophilic Head (Phosphocholine) DLPC->Head Tail Hydrophobic Tail (12-Carbon Lauric Acid x2) DLPC->Tail Prop_Head Zwitterionic High Hydration Large Headgroup Area Head->Prop_Head Prop_Tail Short Chain (C12) Saturated Weak vdW Forces Tail->Prop_Tail Consequence Physicochemical Outcome: Fluid Phase at RT Thin Bilayer (~30 Å) High Lateral Diffusion Prop_Head->Consequence Prop_Tail->Consequence

Figure 1: Structural decomposition of DLPC and the resulting physicochemical properties.

Part 2: Physicochemical Properties

Phase Behavior and Fluidity

The most defining characteristic of DLPC is its phase transition temperature (


).[5]
  • 
    :  At standard laboratory conditions (25°C), DLPC is deep in the liquid-disordered (
    
    
    
    ) phase.
  • Implication: Unlike DPPC (

    
    ), DLPC liposomes do not require heating during extrusion. They form highly flexible, fluid membranes that are more permeable to water and small solutes than longer-chain lipids.
    
Critical Micelle Concentration (CMC)

While single-chain surfactants have high CMCs (mM range), DLPC is a double-chain phospholipid and thus has a very low CMC (nanomolar range,


 M). It forms stable bilayers, not micelles, at experimental concentrations. However, its monomer desorption rate (

) is significantly faster than that of DPPC, meaning DLPC membranes equilibrate and exchange lipids more rapidly.
Comparative Lipid Metrics

The following table contrasts DLPC with standard lipids used in formulation.

PropertyDLPC (12:0)DMPC (14:0)DPPC (16:0)DOPC (18:1)
Molecular Weight 622.85 g/mol 677.93 g/mol 734.04 g/mol 786.11 g/mol
Phase Transition (

)
-2°C24°C41°C-17°C
Phase at 25°C Fluid (

)
Fluid (near Trans.)Gel (

)
Fluid (

)
Hydrophobic Thickness (

)
~20.5 Å~25.4 Å~28.5 Å~27.1 Å
Area per Lipid (

)
~69 Ų~60 Ų~64 Ų~72 Ų

Data sourced from Avanti Polar Lipids and biophysical literature [1, 2].

Part 3: Experimental Protocols

Protocol A: DLPC Nanodisc Assembly (MSP1D1)

DLPC is used to create thin nanodiscs, often to force conformational changes in proteins or to study proteins with short transmembrane domains.

Materials:

  • DLPC (dissolved in chloroform or dried film).

  • Membrane Scaffold Protein (MSP1D1).[6][7]

  • Detergent: Sodium Cholate or DDM.

  • Bio-Beads SM-2 (for detergent removal).

Workflow:

  • Solubilization: Dissolve dried DLPC in buffer containing detergent (e.g., 20-50 mM Sodium Cholate).

    • Note: Ensure lipid is fully clear.[8]

  • Mixing: Combine solubilized DLPC with purified MSP1D1.

    • Target Ratio: The standard starting ratio for MSP1D1:DMPC is 1:80. For DLPC, due to the larger area per lipid, the optimal ratio is often slightly higher or similar. Perform a "Ratio Scout" : Test MSP:Lipid molar ratios of 1:80, 1:90, and 1:100.

  • Incubation: Incubate at Room Temperature (since DLPC is fluid) for 1 hour.

  • Detergent Removal: Add Bio-Beads (approx.[7] 0.5 g per mL of mixture). Rotate at RT for 2–4 hours.

  • Purification: Inject the supernatant onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200). Collect the peak corresponding to ~10 nm diameter.

Protocol B: Liposome Extrusion (LUVs)

Creating Large Unilamellar Vesicles (LUVs) with DLPC is straightforward due to its low


.

Step-by-Step:

  • Film Formation: Transfer DLPC (in chloroform) to a glass vial. Evaporate solvent under nitrogen stream while rotating to create a thin film.[9] Desiccate under vacuum for >2 hours to remove trace solvent.[9]

  • Hydration: Add buffer (e.g., PBS pH 7.4) to the film.

    • Critical: Hydration can be done at Room Temperature (20–25°C).[9] No heating bath is required.

    • Vortex vigorously for 10 minutes to form Multilamellar Vesicles (MLVs). The solution should look milky.

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane .

    • Pass the lipid suspension through the filter 11–21 times .[9]

    • Result: The solution will become transparent/opalescent, indicating the formation of ~100 nm LUVs.

  • Storage: Store at 4°C. Warning: DLPC liposomes are less stable than DPPC liposomes and may fuse over time; use within 1–2 weeks.

Diagram: Nanodisc Assembly Workflow

Nanodisc_Workflow Lipid DLPC Film Mix Solubilization (Lipid + MSP + Cholate) Lipid->Mix + Detergent MSP MSP1D1 Protein MSP->Mix Remove Detergent Removal (Bio-Beads / Dialysis) Mix->Remove Self-Assembly SEC SEC Purification (Isolate Discs) Remove->SEC Crude Discs

Figure 2: Workflow for assembling DLPC nanodiscs. Note that temperature control is simplified to Room Temp due to DLPC's fluid nature.

References

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Available at: [Link]

  • Kučerka, N., et al. (2011). Lipid Bilayer Structure Determined by the Joint Analysis of Neutron and X-Ray Scattering Data. Biophysical Journal. Available at: [Link]

  • Ritchie, T. K., et al. (2009). Chapter 11 - Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. Methods in Enzymology. Available at: [Link]

  • Denisov, I. G., & Sligar, S. G. (2016). Nanodiscs for structural and functional studies of membrane proteins.[7][10] Nature Structural & Molecular Biology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) in Protein Crystallization

[1] Executive Summary (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, zwitterionic phospholipid containing two medium-chain (12:0) saturated fatty acids.[1] In the field of membrane protein structura...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, zwitterionic phospholipid containing two medium-chain (12:0) saturated fatty acids.[1] In the field of membrane protein structural biology, DLPC is not merely a generic lipid; it is a precision tool used to engineer specific thermodynamic environments.

Its primary utility in protein crystallization lies in two distinct mechanisms:

  • Hydrophobic Matching: DLPC forms a "thin" bilayer (~30 Å), making it the ideal host for membrane proteins with short transmembrane domains (TMDs), preventing aggregation caused by hydrophobic mismatch.[1]

  • Lipidic Cubic Phase (LCP) Modulation: DLPC is a critical additive to monoolein (9.9 MAG).[1] It suppresses the phase transition of monoolein from the cubic phase (

    
    ) to the lamellar crystalline phase (
    
    
    
    ) at low temperatures. This allows LCP crystallization experiments to be performed at 4°C , a requirement for unstable proteins.[1]

Physicochemical Profile

Understanding the physical properties of DLPC is a prerequisite for experimental design. Unlike long-chain lipids (e.g., DSPC, DPPC) which are solids at room temperature, DLPC is fluid, a property derived from its shorter chain length.[1]

Table 1: Critical Properties of DLPC

PropertyValueRelevance to Crystallization
Molecular Formula

Stoichiometry calculations for lipid-protein ratio (LPR).[1]
Molecular Weight 621.8 g/mol Calculation of molar concentrations in mixed micelles.[1]
Phase Transition (

)
-1°C to -2°CCritical: Remains fluid at 4°C and 20°C. Essential for low-temp crystallization.[1]
Chain Length 12 carbons (Lauric)Forms a hydrophobic bilayer thickness of ~30-31 Å.[1]
Critical Aggregation Conc. ~

to

M
Negligible monomer solubility; stable integration into bilayers/LCP.[1]
Hygroscopicity HighMust be stored under Ar/N2; absorbs water rapidly, altering mass.[1]

Data Source: Avanti Polar Lipids & PubChem [1, 2].[1]

Mechanism of Action: The "Mattress Model"

The success of DLPC in crystallization is governed by the Hydrophobic Mismatch principle. Membrane proteins have a specific hydrophobic length (


). If the host lipid bilayer thickness (

) does not match

, the protein undergoes conformational distortion or aggregates to minimize the exposure of hydrophobic residues to the aqueous phase.
  • Scenario A (Mismatch): A protein with a short TMD (e.g., ~25 Å) in a thick bilayer (e.g., POPC, ~38 Å) will force the lipids to compress or the protein to tilt/distort. This introduces elastic stress, inhibiting crystal lattice formation.[1]

  • Scenario B (Match): Using DLPC (

    
     Å) matches the short TMD. The energy penalty vanishes, stabilizing the protein in a native conformation suitable for crystal nucleation.
    
Visualization: Lipid Selection Logic

The following decision tree illustrates when to select DLPC over other standard lipids like DMPC or POPC.

LipidSelection Start Start: Membrane Protein Target Calc_Hydro Calculate Hydrophobic Length (TMD) (Based on structure prediction or homology) Start->Calc_Hydro Decision_Length Is TMD Length < 27 Å? Calc_Hydro->Decision_Length Select_DLPC Select DLPC (12:0) (Creates ~30Å Bilayer) Decision_Length->Select_DLPC Yes (Short) Select_DMPC Select DMPC (14:0) or POPC (16:0/18:1) Decision_Length->Select_DMPC No (Standard/Long) Context_Temp Crystallization Temp? Select_DLPC->Context_Temp LCP_Cold LCP at 4°C required? Context_Temp->LCP_Cold LCP Method Action_Micelle Mixed Micelle/Bicelle: Use DLPC as planar lipid Context_Temp->Action_Micelle Vapor Diffusion LCP_Cold->Select_DLPC No (Room Temp) Action_Dope LCP Additive Protocol: Mix 10% DLPC into Monoolein LCP_Cold->Action_Dope Yes (Prevents Freezing)

Figure 1: Decision matrix for selecting DLPC based on protein hydrophobic dimension and experimental temperature.[1]

Application Protocols

Protocol A: Engineering "Cold-LCP" Host Lipids

Objective: To crystallize a membrane protein in Lipidic Cubic Phase (LCP) at 4°C. Problem: Pure Monoolein (9.9 MAG) forms a solid lamellar phase below ~18°C, destroying the cubic lattice.[1] Solution: Doping Monoolein with 10% (w/w) DLPC lowers the phase transition temperature, maintaining the cubic phase at 4°C [3].

Materials:

  • Monoolein (9.9 MAG)[1]

  • DLPC (Powder or Chloroform solution)[1]

  • Chloroform (HPLC Grade)[1]

  • Nitrogen/Argon gas stream

  • Vacuum desiccator

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve Monoolein in chloroform to 100 mg/mL.

    • Dissolve DLPC in chloroform to 100 mg/mL.

  • Mixing (The "Doping" Step):

    • In a glass vial, mix the lipids in a 9:1 ratio (w/w) .

    • Example: Mix 900

      
      L Monoolein stock + 100 
      
      
      
      L DLPC stock.
    • Note: Do not exceed 15-20% DLPC, or you may induce a sponge phase (

      
      ) which does not support Type I crystallization as effectively.[1]
      
  • Solvent Removal (Critical):

    • Evaporate chloroform under a gentle stream of

      
       gas while rotating the vial to create a thin film.
      
    • Place the vial in a vacuum desiccator overnight (>12 hours) to remove trace solvent. Residual chloroform destroys protein stability.

  • Hydration & Protein Reconstitution:

    • Use the standard syringe-mixing method. Place the dry lipid mixture in one syringe and the protein solution in the other.

    • Mix at a ratio of 40% Protein : 60% Lipid (v/v) until the mesophase is clear and homogeneous.

    • Observation: If the mixture is opaque at room temperature, the cubic phase has not formed. If clear, proceed to dispensing.

Protocol B: DLPC in Mixed Micelles (HiLiDe Method)

Objective: To stabilize a protein with a short hydrophobic belt in a detergent solution prior to crystallization.

Procedure:

  • Prepare a 10 mM DLPC solution in the detergent of choice (e.g., 1% DDM).

    • Note: DLPC is not water-soluble.[1] It must be co-solubilized with the detergent.

    • Add DLPC powder to 1% DDM buffer. Sonicate in a water bath at 25°C until clear.

  • Purify the membrane protein in DDM.

  • Perform a "Lipid Exchange" or "Top-up":

    • Add the DLPC/DDM mixture to the protein sample to achieve a final Lipid-to-Protein Ratio (LPR) of roughly 10:1 to 20:1 (molar) .

    • Incubate for 1 hour at 4°C.

  • Proceed to crystallization trials.[2][3][4][5] The DLPC will preferentially localize to the hydrophobic belt of the protein, while the DDM forms the shielding micelle, creating a "mixed micelle" that better mimics the native bilayer thickness.

LCP Workflow Diagram

The following diagram details the physical workflow for the "Cold-LCP" protocol described above.

LCP_Workflow cluster_prep Lipid Preparation cluster_mix Mesophase Generation cluster_cryst Crystallization Step1 Dissolve MO & DLPC in Chloroform Step2 Mix 9:1 Ratio (w/w) Step1->Step2 Step3 Evaporate Solvent (N2 + Vacuum) Step2->Step3 Step4 Load Lipid Syringe (Dry Lipid) Step3->Step4 Step6 Coupled Mixing (100 passes) Step4->Step6 Step5 Load Protein Syringe (Aqueous Buffer) Step5->Step6 Step7 Dispense LCP Bolus (50 nL) Step6->Step7 Step8 Precipitant Overlay (800 nL) Step7->Step8 Step9 Incubate at 4°C (DLPC prevents freezing) Step8->Step9

Figure 2: Workflow for preparing DLPC-doped Lipidic Cubic Phase for low-temperature crystallization.

Troubleshooting & Stability

Hydrolysis

DLPC contains ester linkages. In high pH buffers (>8.0) or presence of lipases, it can hydrolyze into Lyso-PC and Lauric Acid.[1]

  • Sign: Appearance of needle-like crystals (fatty acid crystals) in the drop that are not protein.

  • Prevention: Use fresh stock; maintain pH 5.5–7.5 if possible.[1]

Phase Separation in LCP

If the LCP turns opaque white upon cooling to 4°C, the DLPC concentration may be too low, or the lipid was not homogeneously mixed.

  • Fix: Ensure the 9:1 ratio is accurate. Re-dissolve in chloroform and mix again if heterogeneity is suspected.

Hygroscopicity

DLPC is extremely hygroscopic. Weighing small amounts (mg) in open air can lead to 10-20% mass error due to water uptake.

  • Protocol: Allow the lipid bottle to warm to room temperature before opening to prevent condensation. Weigh rapidly or use volumetric handling of chloroform stocks (preferred).

References

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. [Link]

  • PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphocholine (Compound Summary). [Link][1]

  • Cherezov, V., & Caffrey, M. (2005).[1] Membrane protein crystallization in meso: lipid type-tailoring of the cubic phase.[2][6] Journal of Applied Crystallography, 38(2), 398-400.[1] (Note: This is the seminal work describing the use of additives like DLPC to modify LCP phase behavior).

  • Caffrey, M., & Cherezov, V. (2009).[1] Crystallizing membrane proteins using lipidic mesophases.[2][3][6] Nature Protocols, 4(5), 706-731.[1] [Link][1]

  • Killian, J. A. (1998).[1][7] Hydrophobic mismatch between proteins and lipids in membranes.[7][8] Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(3), 401-416.[1] (Foundational theory on hydrophobic matching).[1]

Sources

Application

Precision Engineering of DLPC Unilamellar Vesicles via Extrusion

Content Type: Application Note & Detailed Protocol Subject: 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) Methodology: Polycarbonate Membrane Extrusion[1][2] Abstract & Introduction The generation of Large Unilamellar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Subject: 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) Methodology: Polycarbonate Membrane Extrusion[1][2]

Abstract & Introduction

The generation of Large Unilamellar Vesicles (LUVs) using 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) requires a distinct thermodynamic approach compared to long-chain phospholipids. DLPC is a short-chain (12:0), saturated phospholipid with a transition temperature (


) of approximately -2°C. Unlike DPPC or DSPC, DLPC exists in a fluid liquid-crystalline phase at room temperature.

This application note details the extrusion protocol for DLPC, emphasizing the critical handling required for short-chain lipids. DLPC bilayers are significantly thinner (~3.0 nm) than standard biological membranes (~4-5 nm), making them unique tools for studying hydrophobic mismatch in protein reconstitution and membrane permeability.

Key Physicochemical Properties of DLPC
PropertyValueImplication for Protocol
Molecular Weight 622.85 g/mol Calculation of molar concentration.
Phase Transition (

)
-2°CCRITICAL: No heating block required. Extrude at Room Temp.
Acyl Chain Length 12 CarbonsForms thinner, more permeable bilayers.
Bilayer Thickness ~30 Å (3.0 nm)High susceptibility to defect formation; lower stability than DPPC.
Hygroscopicity HighRapid hydration; requires strict desiccation of lipid film.

Experimental Workflow Diagram

The following logic flow illustrates the conversion of dissolved lipids into uniform LUVs, highlighting the critical "Phase State" checkpoints.

DLPC_Extrusion_Workflow Lipid_Solvent DLPC in Chloroform (Solvated Monomers) Dry_Film Dry Lipid Film (Stacked Bilayers) Lipid_Solvent->Dry_Film N2 Stream + Vacuum Hydration Hydration (Buffer) (> Tm, Room Temp) Dry_Film->Hydration Add Buffer MLV Multilamellar Vesicles (MLVs) Hydration->MLV Agitation Freeze_Thaw Freeze-Thaw Cycles (Equilibrium) MLV->Freeze_Thaw 5 Cycles Extrusion Extrusion (100nm Polycarbonate) Freeze_Thaw->Extrusion Mechanical Stress LUV Final LUVs (~120nm) Extrusion->LUV 11-21 Passes

Figure 1: Critical path for DLPC vesicle generation. Note that for DLPC, the hydration and extrusion steps occur at ambient temperature, as


.

Detailed Protocol

Phase 1: Lipid Film Formation

Objective: Create a homogenous lipid film devoid of organic solvents.

  • Causality: Residual chloroform destabilizes the bilayer and affects the permeability of the final LUVs.

  • Aliquot: Transfer the desired amount of DLPC (dissolved in chloroform) into a clean glass tube or round-bottom flask.

    • Standard: 10 mg/mL final concentration is typical.

  • Evaporation: Use a gentle stream of Nitrogen (

    
    ) to evaporate the solvent. Rotate the tube to coat the walls, maximizing surface area.
    
  • Desiccation: Place the vessel in a vacuum desiccator for a minimum of 2-3 hours (overnight is preferred).

    • Note: DLPC is hygroscopic. Ensure the vacuum trap is efficient to prevent moisture back-streaming.

Phase 2: Hydration (Formation of MLVs)

Objective: Swell the lipid film to form Multilamellar Vesicles (MLVs).[3]

  • Thermodynamic Insight: Since DLPC

    
    , hydration can be performed at Room Temperature (20-25°C). Heating is not  required and may accelerate hydrolysis.
    
  • Buffer Addition: Add the aqueous buffer (e.g., PBS, HEPES) to the dried film.

    • Recommendation: Keep buffer pH near 7.4. Avoid extreme pH to prevent ester bond hydrolysis.

  • Agitation: Vortex vigorously for 1-2 minutes.

    • Result: The solution should turn milky/opaque, indicating the formation of large MLVs.

  • Rest: Allow the suspension to sit at Room Temperature for 30 minutes to ensure full hydration of the headgroups.

Phase 3: Freeze-Thaw Cycles

Objective: Break down MLVs and equilibrate solute distribution across lamellae.

  • Mechanism: Ice crystal formation ruptures the bilayers; thawing allows them to reseal. This reduces the "onion-like" layers of MLVs, making extrusion easier and improving trapping efficiency.

  • Freeze: Immerse the tube in a dry ice/ethanol bath (or liquid nitrogen) for 3 minutes until solid.

  • Thaw: Transfer immediately to a warm water bath (30-40°C) until melted.

    • Caution: Do not overheat. Just enough to melt.

  • Repeat: Perform 5 complete cycles .

Phase 4: Extrusion (Sizing)

Objective: Force MLVs through defined pores to form LUVs.

  • Equipment: Avanti Mini-Extruder (or equivalent).

  • Membrane: Polycarbonate track-etched filter (100 nm pore size is standard).[4]

  • Assembly: Assemble the extruder with two filter supports and one polycarbonate membrane.

    • Tip: Pre-wet the filter supports with buffer to remove air bubbles.

  • Loading: Load the lipid suspension into one gas-tight syringe (Syringe A). Place an empty syringe (Syringe B) on the other side.[5]

  • Pass 1: Gently push the plunger of Syringe A to transfer liquid to Syringe B.

    • Resistance:[2][6] You will feel significant resistance on the first pass. Do not force it violently; steady pressure is key.

  • Cycling: Push from Syringe B back to Syringe A.

  • Completion: Perform a total of 11 to 21 passes .

    • Rule of Odd Numbers: Always end on an odd number (e.g., 11, 13, 21). This ensures the final product ends up in the "clean" syringe (Syringe B), preventing contamination from un-extruded MLVs remaining in the starting syringe.

  • Visual Check: The solution should transition from milky/opaque to translucent/clear.

Quality Control & Characterization

After extrusion, the vesicle population must be validated.

MethodParameterAcceptance Criteria for DLPC LUVs
Dynamic Light Scattering (DLS) Z-Average Diameter100 nm - 140 nm (for 100nm pores)
DLS Polydispersity Index (PDI)< 0.2 (indicates monodisperse population)
Zeta Potential Surface ChargeDepends on buffer; usually near neutral for pure DLPC.
Visual Inspection TurbidityTranslucent (Tyndall effect visible with laser).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Back-Pressure Filter clogging or Lipid concentration too high.Reduce lipid concentration (<20 mg/mL).[2] Ensure 5 freeze-thaw cycles were completed to reduce initial MLV size.
Leaky Vesicles DLPC bilayer is too thin/fluid.DLPC is naturally permeable. If retention is required, mix with cholesterol (30 mol%) to increase order and thickness.
Cloudy Output Incomplete extrusion or Membrane rupture.Check membrane for tears. Ensure at least 11 passes were performed.
Hydrolysis Old lipid or high temperature.Store DLPC at -20°C. Do not heat above 40°C during prep. Use fresh buffer.

References

  • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential.[9] Biochimica et Biophysica Acta (BBA)-Biomembranes, 812(1), 55-65.[10] [Link]

  • Avanti Polar Lipids. Mini-Extruder Extrusion Technique.[Link]

  • Kučerka, N., et al. (2005). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering. Biophysical Journal, 88(4), 2626–2637.[11] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DLPC Liposome Aggregation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aggregation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stability and success of your liposomal formulations.

I. Troubleshooting Guide: A-to-Z on DLPC Liposome Aggregation

This section is designed to address specific aggregation issues you might encounter during your experiments in a direct question-and-answer format.

My newly prepared DLPC liposome suspension appears cloudy or milky. What went wrong?

A cloudy or milky appearance in a freshly prepared liposome suspension is often an indication of large, multilamellar vesicles (MLVs) or aggregates. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Hydration: The lipid film may not have been fully hydrated. DLPC has a low phase transition temperature (Tm) of -2°C, meaning it is in a fluid state at room temperature. However, ensuring complete hydration is still crucial.

    • Causality: Insufficient hydration time or energy can lead to the formation of large, poorly organized lipid sheets that scatter light, resulting in a cloudy appearance.

    • Solution:

      • Ensure the hydration buffer is at a temperature above the Tm of all lipid components in your formulation. For pure DLPC, room temperature is sufficient.[1][2][3]

      • Vortex the lipid film with the hydration buffer for at least 30-60 minutes to facilitate the formation of smaller vesicles.[1]

      • For stubborn films, gentle warming (e.g., to 30-40°C) can increase lipid mobility and improve hydration.

  • Ineffective Size Reduction: The method used to reduce the size of the initial MLVs may not have been optimal.

    • Causality: Both sonication and extrusion are common methods for downsizing liposomes. However, improper technique can lead to incomplete size reduction or even induce aggregation.

    • Solution:

      • Sonication: Use a probe sonicator for short bursts on ice to prevent overheating, which can degrade the lipids. Ensure the sonicator tip is properly submerged. Bath sonicators are generally less efficient.[4][5][6]

      • Extrusion: Pass the liposome suspension through the extruder at least 11-21 times to ensure a homogenous population of unilamellar vesicles.[5] The temperature of the extruder should be above the Tm of the lipids.

My DLPC liposome suspension was clear initially but became cloudy after storage. Why?

This delayed aggregation is a common stability issue. Several factors could be at play:

  • Inappropriate Storage Temperature: While refrigeration at 4°C is generally recommended for short-term storage, temperature fluctuations can be detrimental.[7][8]

    • Causality: DLPC liposomes are in a fluid phase even at 4°C. However, temperature fluctuations can affect the kinetic stability of the suspension, leading to vesicle fusion and aggregation over time. Freezing DLPC liposomes at -20°C or below without a cryoprotectant is highly discouraged. The formation of ice crystals can physically disrupt the vesicles, causing them to fuse upon thawing.[8][9][10][11]

    • Solution:

      • Store DLPC liposomes at a stable temperature of 4°C.

      • If long-term storage in a frozen state is necessary, incorporate a cryoprotectant such as sucrose or trehalose into the formulation before freezing.[12]

  • Suboptimal Buffer Conditions: The composition of your buffer plays a critical role in liposome stability.

    • Causality: High ionic strength buffers (e.g., >150 mM NaCl) can screen the surface charge of the liposomes, reducing electrostatic repulsion between them and leading to aggregation.[13] Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at inducing aggregation.[13][14] The pH of the buffer should also be maintained near neutral (pH 7.0-7.4) to avoid hydrolysis of the ester bonds in the phospholipid.[8]

    • Solution:

      • Use a low ionic strength buffer (e.g., 10-20 mM HEPES or phosphate buffer with ≤ 100 mM NaCl).

      • If your application requires a high ionic strength buffer, consider incorporating a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation to provide steric stabilization.[15]

      • Ensure the pH of your buffer is stable and close to neutral.

My DLS results show a high PDI and multiple peaks. What does this indicate?

Dynamic Light Scattering (DLS) is a powerful tool for assessing the size distribution of your liposomes. A high polydispersity index (PDI > 0.3) and the presence of multiple peaks are quantitative indicators of aggregation.[16]

  • Interpreting DLS Data for Aggregation:

    • Intensity vs. Number Distribution: DLS detectors measure the intensity of scattered light, which is proportional to the sixth power of the particle radius. This means that even a small number of large aggregates will dominate the intensity distribution, leading to a large average size and high PDI. Always examine the number or volume distribution to get a better sense of the primary particle size.[17]

    • Appearance of a Second Peak: The emergence of a second, larger peak in your DLS measurement is a classic sign of aggregation. This new peak represents the population of aggregated vesicles.

    • Increase in Z-average Size: A significant increase in the Z-average diameter over time is also indicative of aggregation.

  • Troubleshooting Based on DLS Data:

    • If you observe a high PDI and/or multiple peaks immediately after preparation, revisit your size reduction technique (sonication or extrusion) to ensure it is being performed effectively.

    • If the DLS data shows aggregation developing over time, investigate your storage conditions (temperature and buffer composition) as the likely culprits.

II. Frequently Asked Questions (FAQs)

What is the role of cholesterol in DLPC liposome stability?

Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.[18][19][20]

  • Mechanism of Action: Cholesterol inserts into the lipid bilayer with its hydroxyl group oriented towards the aqueous phase and its hydrophobic steroid ring interacting with the acyl chains of the phospholipids. This has two main effects:

    • Reduces Fluidity: In fluid-phase lipids like DLPC, cholesterol restricts the movement of the acyl chains, making the membrane less fluid and less permeable to encapsulated contents.

    • Increases Packing Density: Cholesterol fills the gaps between phospholipid molecules, increasing the packing density of the bilayer and enhancing its mechanical stability.

  • Practical Implications: Including 20-40 mol% cholesterol in your DLPC formulation can significantly reduce the likelihood of aggregation by creating more rigid and stable vesicles.[18][19][20][21]

What is the best method for preparing DLPC liposomes: sonication or extrusion?

Both sonication and extrusion are effective methods for producing small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), respectively. The choice depends on your specific application and desired size range.

FeatureSonicationExtrusion
Principle High-frequency sound waves disrupt MLVsMechanical force pushes MLVs through a membrane with a defined pore size
Typical Size 20-50 nm (SUVs)50-200 nm (LUVs), depending on the membrane
Size Distribution Can be broad and less reproducibleHighly uniform and reproducible
Potential Issues Localized heating can degrade lipids; potential for titanium probe contaminationCan be time-consuming; potential for lipid loss on the membrane

For most applications requiring a well-defined and reproducible liposome size, extrusion is the preferred method .[22]

How should I store my DLPC liposomes?

Proper storage is critical for maintaining the stability of your DLPC liposomes.

  • Short-Term Storage (up to 1 week): Store at 4°C in a low ionic strength, neutral pH buffer.[1][8] Avoid repeated temperature cycling.

  • Long-Term Storage: For storage longer than one week, lyophilization (freeze-drying) in the presence of a cryoprotectant is the best option.[23][24] If lyophilization is not possible, freezing at -80°C with a cryoprotectant is an alternative, but some aggregation upon thawing may still occur.[25]

III. Experimental Protocols

Protocol 1: Preparation of DLPC Liposomes by Extrusion

This protocol describes the preparation of 100 nm LUVs composed of DLPC.

  • Lipid Film Formation: a. In a round-bottom flask, dissolve 10 mg of DLPC in 1 mL of chloroform. b. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add 1 mL of your desired aqueous buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the flask. b. Hydrate the lipid film by vortexing for 30-60 minutes at room temperature. The resulting suspension will be milky and contain MLVs.

  • Extrusion: a. Assemble the mini-extruder with two 100 nm polycarbonate membranes. b. Transfer the MLV suspension to one of the extruder syringes. c. Pass the suspension through the membranes 21 times. The suspension should become progressively clearer. d. The final product should be a translucent suspension of 100 nm LUVs.

Protocol 2: Characterization of DLPC Liposomes by DLS
  • Sample Preparation: a. Dilute a small aliquot of your liposome suspension in the same buffer used for hydration to a final lipid concentration of 0.1-1.0 mg/mL. b. Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the measurement.

  • DLS Measurement: a. Equilibrate the DLS instrument to the desired temperature (typically 25°C). b. Place the cuvette containing your sample into the instrument. c. Perform the measurement according to the manufacturer's instructions.

  • Data Analysis: a. Examine the intensity, volume, and number distributions. b. A monomodal peak in the number and volume distributions with a PDI < 0.2 indicates a homogenous, non-aggregated sample. c. The presence of larger peaks, especially in the intensity distribution, and a PDI > 0.3 are indicative of aggregation.

IV. Visualizations

Diagram 1: DLPC Liposome Preparation Workflow

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction (Extrusion) dissolve Dissolve DLPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under High Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer Hydration Step vortex Vortex for 30-60 min add_buffer->vortex mlvs Formation of MLVs (Cloudy Suspension) vortex->mlvs extrude Extrude 21x through 100 nm Membrane mlvs->extrude Downsizing luvs Formation of LUVs (Translucent Suspension) extrude->luvs G cluster_0 Immediate Aggregation cluster_1 Delayed Aggregation start Liposome Suspension Shows Aggregation q1 Cloudy/Milky Appearance After Preparation? start->q1 q2 Clear Initially, then Cloudy After Storage? start->q2 incomplete_hydration Incomplete Hydration q1->incomplete_hydration Yes ineffective_sizing Ineffective Size Reduction q1->ineffective_sizing Yes solution_hydration Solution: - Increase hydration time/energy - Ensure T > Tm incomplete_hydration->solution_hydration solution_sizing Solution: - Optimize sonication/extrusion - Check equipment ineffective_sizing->solution_sizing storage_temp Inappropriate Storage Temp (e.g., Freezing w/o Cryo) q2->storage_temp Yes buffer_issues Suboptimal Buffer (High Ionic Strength, Wrong pH) q2->buffer_issues Yes solution_storage Solution: - Store at stable 4°C - Use cryoprotectant if freezing storage_temp->solution_storage solution_buffer Solution: - Use low ionic strength buffer - Maintain neutral pH - Consider PEGylated lipids buffer_issues->solution_buffer

Caption: A logical guide to troubleshooting DLPC liposome aggregation.

V. References

  • Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug delivery and translational research, 5(3), 231–242. [Link]

  • SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. [Link]

  • Bhattacharya, S., Srivastava, A., & Rao, B. J. (2007). Comparison of liposomes formed by sonication and extrusion: rotational and translational diffusion of an embedded chromophore. Langmuir, 23(23), 11676–11683. [Link]

  • Queen's University Belfast Research Portal. (2015, June 1). Influence of cholesterol on liposome stability and on in vitro drug release. [Link]

  • Mtoz Biolabs. (n.d.). How to Analyze Experimental Results of Dynamic Light Scattering?[Link]

  • ResearchGate. (n.d.). Immobilization of DPPC prepared in three different ways. (a) Extrusion,...[Link]

  • Anderson, M., & Omri, A. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Delivery, 11(1), 33-39. [Link]

  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427. [Link]

  • Caritá, A. C., & collaborators. (2017). Comparison of Extruded and Sonicated Vesicles for Planar Bilayer Self-Assembly. Membranes, 7(4), 57. [Link]

  • Patsnap Eureka. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]

  • Quora. (2013, December 21). How to prevent liposome aggregation. [Link]

  • ResearchGate. (2024, June 18). Why liposome size increase during storage?[Link]

  • Ask this paper | Bohrium. (2020, July 1). preparation-of-dppc-liposomes-using-probe-tip-sonication-investigating-intrinsic-factors-affecting-temperature-phase-transitions. [Link]

  • RSC Publishing. (2023, March 20). Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. [Link]

  • Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes?[Link]

  • Vemuri, S., & Rhodes, C. T. (1995). Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency. Pharmaceutical research, 12(3), 443–447. [Link]

  • Ong, S. G., & collaborators. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]

  • MDPI. (2021, July 5). Post-Processing Techniques for the Improvement of Liposome Stability. [Link]

  • News-Medical. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. [Link]

  • Kirpotin, D., & collaborators. (1996). Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes. Bioconjugate chemistry, 7(6), 717–724. [Link]

  • Kiselev, M. A., & collaborators. (2010). Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: effects of cryoprotectants on structure. European journal of pharmaceutical sciences, 41(3-4), 503–513. [Link]

  • Godec, A., & collaborators. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1394. [Link]

  • Miller, D. P., & collaborators. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. Biophysical journal, 123(1), 1–11. [Link]

  • ResearchGate. (2025, August 8). Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure. [Link]

  • Chen, Y., & collaborators. (2001). Effect of composition on the stability of liposomal irinotecan prepared by a pH gradient method. Journal of controlled release, 76(1-2), 115–125. [Link]

  • ResearchGate. (2017, March 1). My liposomes become transperant and clear after >Tm bath incubation?why?[Link]

  • Al-Bawab, A. Q., & collaborators. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Pharmaceuticals, 15(10), 1285. [Link]

  • Sriwongsitanont, S., & Ueno, M. (2011). Effect of Freeze-Thawing Process on the Size and Lamellarity of PEG-Lipid Liposomes. Journal of Liposome Research, 21(4), 317-324. [Link]

  • ResearchGate. (2021, March 1). Why does the cloudiness suddenly disappear when I make liposomes?[Link]

  • PubMed. (2004). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. [Link]

  • Grimaldi, N., & collaborators. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 14(3), 543. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2011). Stability Aspects of Liposomes. [Link]

  • Avanti Polar Lipids. (n.d.). Why Doesn't My SUV Prep Clear When I Sonicate?[Link]

  • Miller, D. P., & collaborators. (2024). Lipid loss and compositional change during preparation of simple two-component liposomes. Biophysical journal, 123(1), 1–11. [Link]

  • Creative Biolabs. (n.d.). Liposome Preparation Process. [Link]

  • ResearchGate. (2019, January 14). Liposome has white deposit flocculence at bottom, what happened?[Link]

Sources

Optimization

how to improve stability of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine vesicles

Senior Application Scientist Desk Topic: Stabilization of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Vesicles[1][2][3][4][5][6] Executive Brief: The DLPC Paradox (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (D...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Topic: Stabilization of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Vesicles[1][2][3][4][5][6]

Executive Brief: The DLPC Paradox

(S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phospholipid with short, 12-carbon saturated fatty acid chains.[1][6]

  • The Utility: Its short chain length results in a very low phase transition temperature (

    
    ) [1].[1] This ensures the membrane is in a fluid, liquid-crystalline (
    
    
    
    ) phase at both room temperature and body temperature, making it excellent for studying membrane fluidity or recruiting specific proteins.[6]
  • The Problem: This same fluidity is the root cause of its instability. The weak Van der Waals forces between the short C12 chains lead to "loose" packing, resulting in high permeability (leakage), rapid hydrolysis, and a tendency for vesicles to fuse or aggregate [2].[6]

This guide provides field-proven protocols to counteract these thermodynamic tendencies without sacrificing the lipid's utility.[1]

Troubleshooting Modules

Module A: Physical Stability (Leakage Control)

User Issue: "My encapsulated drug/dye leaks out within hours at room temperature."

Root Cause: DLPC membranes have a low packing parameter.[6] The short tails creates a "leaky" bilayer with high lateral diffusion rates. Without reinforcement, small molecules diffuse through the membrane defects easily.[6]

The Solution: Cholesterol Reinforcement You must introduce Cholesterol to the bilayer.[2][7] Cholesterol acts as a "mortar" between the "bricks" (DLPC molecules). It interacts with the upper portion of the acyl chains, reducing their freedom of motion and increasing the mechanical rigidity of the membrane [3].

Recommendation:

  • Standard: Incorporate 30–50 mol% Cholesterol .[6]

  • Mechanism: This induces the "liquid-ordered" (

    
    ) phase, which retains fluidity but drastically lowers permeability.[6]
    

Data: Permeability vs. Cholesterol Content

Formulation (Molar Ratio)Calcein Retention (24h @ 25°C)Membrane Phase State
DLPC (100) < 10% (High Leakage)Liquid-disordered (

)
DLPC:Chol (70:30) ~ 65%Mixed Phase
DLPC:Chol (50:50) > 90% (Stable)Liquid-ordered (

)

Logical Workflow: Leakage Prevention

LeakageLogic Sub1 DLPC (C12 Chains) Prop1 Weak Van der Waals Forces Sub1->Prop1 State1 High Fluidity (Liquid Disordered) Prop1->State1 Result1 High Permeability (Leakage) State1->Result1 Cause Sol1 Add Cholesterol (30-50 mol%) Result1->Sol1 Troubleshoot Mech1 Increases Packing Density Sol1->Mech1 State2 Liquid Ordered Phase (Lo) Mech1->State2 Result2 Stable Retention State2->Result2

Figure 1: The thermodynamic logic of stabilizing DLPC membranes. Short chains require cholesterol to transition from a leaky 'disordered' state to a tight 'ordered' state.

Module B: Chemical Stability (Hydrolysis Prevention)

User Issue: "I see Lysophosphatidylcholine (Lyso-PC) appearing in my mass spec/TLC analysis."

Root Cause: Ester bond hydrolysis.[4][6] This is the cleavage of the fatty acid chains from the glycerol backbone.

  • Catalysts: High pH (base-catalyzed) or Low pH (acid-catalyzed).[1]

  • DLPC Specifics: Because DLPC membranes are loosely packed, water penetrates the bilayer easily, accessing the ester bonds and accelerating hydrolysis compared to longer-chain lipids like DSPC [4].

The Solution: Buffer & Temperature Control [3][8]

  • Optimal pH: Maintain pH 6.0 – 6.5 . This is the valley of stability where both acid- and base-catalyzed hydrolysis are at their minimum.[1]

  • Hydration Medium: Use Histidine or Citrate buffers (avoid Phosphate if possible, as it can catalyze hydrolysis).[6]

  • Storage: Store at 4°C . Never freeze DLPC vesicles unless a cryoprotectant (e.g., Trehalose) is present, as ice crystal formation will rupture the fluid membrane.[6]

Module C: Colloidal Stability (Aggregation)

User Issue: "My vesicles are growing in size or precipitating."

Root Cause: DLPC is zwitterionic (neutral net charge at pH 7).[1][6] Neutral particles lack electrostatic repulsion.[6] Without a repulsive force, Van der Waals attraction pulls vesicles together, leading to fusion or aggregation.[6]

The Solution: Charge or Steric Shielding

  • PEGylation (Steric Stabilization): Incorporate 5 mol% DSPE-PEG(2000) . This creates a "hairy" layer around the vesicle that physically prevents them from touching.

  • Zeta Potential (Electrostatic Stabilization): Add 10 mol% DSPG (negative charge) to induce repulsion.[1][6] Target a Zeta Potential of

    
     or 
    
    
    
    .[1]

Master Protocol: The "Self-Validating" Workflow[1]

This protocol integrates all stability pillars.[6] It is designed to be self-validating , meaning each step includes a check to ensure success.

Materials:

  • Lipids: DLPC, Cholesterol, DSPE-PEG(2000).[6]

  • Solvent: Chloroform.[1][6]

  • Buffer: 10mM Histidine-HCl, 140mM NaCl, pH 6.5.[6]

Step-by-Step Procedure:

  • Molar Ratio Calculation:

    • Prepare a lipid mix of DLPC : Cholesterol : DSPE-PEG(2000) at 55 : 40 : 5 .[1]

    • Why: 40% Chol stops leakage; 5% PEG stops aggregation.[6]

  • Thin Film Formation:

    • Dissolve lipids in Chloroform.[6] Evaporate under Nitrogen stream to form a thin film.

    • Vacuum desiccate for >4 hours to remove trace solvent.

    • Validation: Film must be completely dry and uniform; smell check for chloroform (safety cabinet).[6]

  • Hydration (The Critical Step):

    • Add Buffer (pH 6.[1][6][8]5) to the film.

    • Hydrate at 25°C (Room Temp).

    • Note: Since DLPC

      
       is -2°C, room temp is well above the transition, ensuring proper hydration without heating.[6]
      
    • Vortex vigorously for 30 mins to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass MLVs through 100nm Polycarbonate membranes (11 passes) using an extruder.[1][6]

    • Validation: The solution should turn from cloudy to translucent/opalescent.

  • Quality Control (Self-Validation):

    • Size: Measure via Dynamic Light Scattering (DLS).[1][6] Target: 100–120 nm, PDI < 0.1.

    • Zeta Potential: If using PEG, potential will be near neutral but sterically stable.[6] If using DSPG, check for -30mV.[1][6]

Experimental Workflow Diagram

PrepProtocol Start Lipid Mix (DLPC:Chol:PEG) Step1 1. Solvent Evaporation (Thin Film) Start->Step1 Step2 2. Hydration @ 25°C (pH 6.5 Buffer) Step1->Step2 Above Tm (-2°C) Step3 3. Extrusion (100nm Membrane) Step2->Step3 QC QC Checkpoint Step3->QC Pass Valid LUVs (Store @ 4°C) QC->Pass PDI < 0.1 Size ~100nm Fail Aggregated/Polydisperse QC->Fail PDI > 0.2 Fail->Step3 Re-extrude

Figure 2: Production workflow prioritizing phase transition awareness and QC checkpoints.

Frequently Asked Questions (FAQ)

Q: Can I freeze-dry (lyophilize) DLPC liposomes for long-term storage? A: Not easily. Because DLPC has a


 of -2°C, it is difficult to keep the lipid in a "frozen" glass state during lyophilization. The cake often collapses. You must use a high concentration of cryoprotectant (e.g., 10% Sucrose or Trehalose) and a very conservative freeze-drying cycle.[6] For most users, liquid storage at 4°C under Nitrogen is safer.[6]

Q: Why not just use DPPC (


) instead? 
A:  If your experiment allows it, yes, DPPC is more stable.[6] However, researchers use DLPC specifically when they need a fluid membrane  at room temperature (e.g., for certain membrane protein reconstitutions or to study domain formation).[6] If you switch to DPPC, you lose that fluidity.[6]

Q: Does sonication work for DLPC? A: It works, but it is less reproducible than extrusion.[6] Sonication can generate titanium particles and high heat (accelerating hydrolysis).[1][6] For DLPC, which is already chemically sensitive, extrusion is the preferred sizing method.[6]

References

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Grit, M., & Crommelin, D. J. (1993).[4][6] Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids, 64(1-3), 3-18.[1][6] Retrieved from [Link]

  • Karmakar, S., et al. (2025).[6] Cholesterol Affects the Pore Formation and the Membrane-Membrane Interaction Induced by an Antimicrobial Peptide.[9] Journal of Membrane Biology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallizing Membrane Proteins with PC(12:0/12:0)

Executive Summary & Technical Scope Welcome to the technical support hub for Dilauroylphosphatidylcholine (DLPC) applications. PC(12:0/12:0) is a short-chain, synthetic phospholipid often utilized to create specific bila...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Welcome to the technical support hub for Dilauroylphosphatidylcholine (DLPC) applications. PC(12:0/12:0) is a short-chain, synthetic phospholipid often utilized to create specific bilayer environments for membrane protein (MP) crystallization.

Unlike the industry-standard DMPC (14:0), DLPC offers a thinner hydrophobic cross-section (~21 Å) and a significantly lower phase transition temperature (


 ). These physicochemical properties make it a powerful tool for crystallizing proteins with short transmembrane (TM) domains or for inducing specific crystal contacts via lattice minimization. However, they also introduce unique instability risks driven by hydrophobic mismatch  and hyper-fluidity .

This guide addresses the three most critical failure modes users encounter when substituting standard lipids with DLPC.

Troubleshooting Guide (Q&A)

Issue 1: Protein Precipitation Immediately Upon Reconstitution

User Question: "I switched from DMPC to DLPC to reduce the micelle size, but my protein precipitates within minutes of mixing. My protein is stable in DDM. What is happening?"

Technical Diagnosis: This is a classic signature of Positive Hydrophobic Mismatch . DLPC forms a bilayer with a hydrophobic thickness of approximately 20–21 Å . A standard transmembrane


-helix (typically 20–25 residues) requires a hydrophobic span of 30–37.5 Å .

Mechanism: When you force a "long" protein into a "thin" DLPC bilayer, the energetic penalty is severe. The lipids must stretch (energetically costly) or the protein must tilt/oligomerize to hide its hydrophobic residues from the aqueous solvent. If the mismatch is too large (>4–5 Å), the protein is expelled from the bilayer, leading to irreversible aggregation.

Corrective Actions:

  • Calculate the Mismatch: Estimate your protein's hydrophobic length (

    
    ). If 
    
    
    
    , DLPC is likely too thin.
  • The "Doping" Strategy: Do not use pure DLPC. Create a binary mixture of DLPC:DMPC (e.g., 1:1 ratio) to tune the bilayer thickness to an intermediate value while maintaining some of the short-chain benefits.

  • High-Viscosity Buffer: Add 10–20% Glycerol during the exchange step to kinetically slow down aggregation, allowing the protein time to tilt and accommodate the thinner bilayer.

Issue 2: "Phase Separation" or Oily Drops in Bicelle Crystallization

User Question: "I am trying to set up bicelles using DLPC/DHPC. In the crystallization drop, I see oily phase separation instead of clear drops or crystals. I don't see this with DMPC."

Technical Diagnosis: This issue stems from the Phase Transition Temperature (


) Discrepancy .
Standard DMPC/DHPC bicelles rely on temperature cycling. DMPC (

) is gel-like at low temps and fluid at high temps. Users often mix on ice (liquid) and crystallize at 20°C or 37°C (gel/liquid crystal transition).

Causality: DLPC has a


 of 

. It is always fluid at standard laboratory temperatures. It does not undergo the "gel-to-fluid" transition that stabilizes the morphology of DMPC bicelles at room temperature. Consequently, DLPC bicelles are more prone to fusing into large, amorphous lamellar sheets or vesicles (the "oily" drops) rather than maintaining the discrete discoidal morphology needed for lattice packing.

Corrective Actions:

  • Adjust the q-ratio: The molar ratio of long-chain (DLPC) to short-chain (DHPC) lipid (

    
    ) determines bicelle size. For DLPC, increase the 
    
    
    
    ratio slightly (e.g., from 2.8 to 3.2) to stabilize the discoidal edge.
  • Lower Temperature: Unlike DMPC (which freezes at 4°C), DLPC bicelles remain fluid at 4°C. Set up crystallization trays at 4°C rather than 20°C. This reduces the kinetic energy of the lipids and mimics the "ordered" state of DMPC at room temperature.

  • Use "HiLiDe" Instead: If bicelles fail, switch to the HiLiDe (High Lipid Detergent) method. DLPC is excellent as an additive in DDM micelles (lipid-detergent mixed micelles) rather than structured bicelles.

Issue 3: Poor Diffraction / High Mosaicity

User Question: "I have crystals growing in DLPC, but they diffract poorly (>8 Å) and have high mosaicity. Why are they worse than my detergent crystals?"

Technical Diagnosis: This is likely due to Hyper-Fluidity and Lack of Lattice Rigidity . Crystallization requires the formation of stable protein-protein contacts (Type I or Type II). In detergent micelles, the detergent belt is "soft." In DMPC bicelles, the bilayer is semi-rigid at 20°C. In DLPC, the acyl chains are highly disordered and rapidly moving (fluid phase). This lack of rigidity can prevent the protein from locking into a singular, ordered conformation, leading to a "floppy" crystal lattice.

Corrective Actions:

  • Dehydrate the Drop: Post-crystallization, increase the precipitant concentration in the reservoir to dehydrate the drop. This forces closer packing of the bicelles/lipids.

  • Add Cholesterol: Doping the DLPC mixture with 10–20 mol% Cholesterol will increase the order parameter of the acyl chains (the "condensing effect"), making the DLPC bilayer more rigid without increasing its thickness significantly.

  • Cross-linking: Use glutaraldehyde vapor diffusion to chemically cross-link the crystal lattice, stabilizing the mobile lipid solvent channels.

Experimental Protocols

Protocol A: Preparation of DLPC/DHPC Bicelles (Fluid-Phase Optimized)

Standard DMPC protocols must be modified for DLPC due to its low


.

Reagents:

  • Long Chain: DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) - Powder.

  • Short Chain: DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) - dissolved in water (20% w/v).

  • Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.

Step-by-Step Workflow:

  • Calculate q-ratio: Target

    
     (Molar ratio DLPC/DHPC).
    
  • Solubilization: Weigh DLPC powder. Add the calculated volume of DHPC stock and Buffer.

    • Critical Difference: Do NOT heat to 40°C. Since DLPC is fluid at RT, perform all steps on ice to prevent rapid vesicle fusion.

  • Cycling:

    • Freeze in liquid nitrogen (30 sec).

    • Thaw at 4°C (refrigerator or cold room). Do not thaw at 37°C.

    • Vortex vigorously while cold.

    • Repeat 3–4 times until the solution is completely transparent (isotropic bicelle phase).

  • Protein Addition:

    • Mix purified protein (in detergent) with DLPC bicelles at a 1:4 (v/v) ratio.

    • Incubate on ice for 1 hour to allow detergent/lipid exchange.

  • Setup: Dispense drops immediately at 4°C.

Protocol B: Lipid Exchange Calculation (Table)

Use this table to determine if DLPC is appropriate for your target.

LipidChainTm (°C)Hydrophobic Thickness (

)
Best For...
DLPC 12:0 -2 ~20.5 Å Small MPs, Short TMs, Cold-room crystallization
DMPC14:024~25.5 ÅStandard Bicelles (RT)
DPPC16:041~28.5 ÅThermostable MPs, High-temp crystallization
DOPC18:1-17~27.0 ÅLCP additive, Fluidity requirement

Visualization: Mechanisms of Failure

Diagram 1: Hydrophobic Mismatch Mechanism

This diagram illustrates why "Long" proteins fail in "Thin" DLPC bilayers.

HydrophobicMismatch cluster_membrane Lipid Bilayer Environment cluster_protein Membrane Protein (MP) DLPC DLPC Bilayer (Thickness ~21 Å) Result1 Helix Tilting (Loss of Resolution) DLPC->Result1 Result2 Aggregation/Expulsion (Precipitation) DLPC->Result2 DMPC DMPC Bilayer (Thickness ~26 Å) MP_Long Target Protein (TM Length ~30 Å) MP_Long->DLPC POSITIVE MISMATCH (Unstable) MP_Long->DMPC Matched (Stable)

Caption: Visualizing Positive Hydrophobic Mismatch: A 30 Å protein segment forces the 21 Å DLPC bilayer to deform, leading to aggregation.

Diagram 2: DLPC Bicelle Crystallization Workflow

Decision tree for optimizing DLPC experiments.

DLPC_Workflow Start Start: Purified MP in Detergent Calc Calculate Hydrophobic Mismatch Start->Calc Decision Is TM > 25 Å? Calc->Decision RouteA Use DMPC or DLPC/DMPC Mix Decision->RouteA Yes (High Risk) RouteB Proceed with Pure DLPC Decision->RouteB No (Safe) Prep Prepare DLPC/DHPC (Keep at 4°C!) RouteB->Prep Mix Mix Protein:Bicelle (1:4 Ratio) Prep->Mix Trial Crystallization Trial Mix->Trial Fail1 Precipitation? Trial->Fail1 Issue A Fail2 Oily Drops? Trial->Fail2 Issue B Fix1 Add 10% Glycerol or Cholesterol Fail1->Fix1 Fix2 Lower Temp to 4°C Increase q-ratio Fail2->Fix2

Caption: Decision matrix for DLPC crystallization, highlighting critical temperature controls and mismatch calculations.

References

  • Faham, S., & Bowie, J. U. (2002). Bicelle crystallization: a new method for crystallizing membrane proteins yields a monomeric bacteriorhodopsin structure. Journal of Molecular Biology, 316(1), 1–6. Link

  • Lee, A. G. (2003). Lipid-protein interactions in biological membranes: a structural perspective. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1612(1), 1–40. Link

  • Hildreth, J. E. (1982). N-D-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry. Biochemical Journal, 207(2), 363–366. (Source for critical micelle data and short-chain lipid behavior). Link

  • Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes. Acta Crystallographica Section F, 71(1), 3–18. Link

  • Gourdon, P., et al. (2011). HiLiDe—Systematic Approach to Membrane Protein Crystallization in Lipid and Detergent. Crystal Growth & Design, 11(6), 2091–2097. Link

Reference Data & Comparative Studies

Validation

Validation of DLPC as a Membrane Model for Specific Cell Types

Content Type: Publish Comparison Guide Audience: Researchers, Biophysicists, and Drug Development Professionals Executive Summary: The Case for DLPC In the landscape of model membranes, 1,2-dilinoleoyl-sn-glycero-3-phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Biophysicists, and Drug Development Professionals

Executive Summary: The Case for DLPC

In the landscape of model membranes, 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) is not a "general purpose" lipid. Unlike POPC (the biological standard) or DPPC (the rigid standard), DLPC is a specialist tool used to model highly fluid, thin bilayers such as those found in the Endoplasmic Reticulum (ER) or to induce hydrophobic mismatch in protein studies.

This guide validates DLPC’s utility by contrasting its physicochemical properties with standard alternatives and defining the specific biological contexts where it outperforms them.

Comparative Analysis: DLPC vs. Alternatives

To select the correct model, one must understand the biophysical distinctiveness of DLPC. It possesses two cis-unsaturated linoleic acid tails (18:2), resulting in a highly disordered, fluid, and significantly thinner bilayer than its counterparts.

Table 1: Physicochemical Comparison of Common Model Lipids
FeatureDLPC (18:2) POPC (16:0-18:1) DOPC (18:1) DPPC (16:0)
Primary Utility ER Mimic / Mismatch Tool General Bio-Mimic Fluidity Control Phase Transition Studies
Transition Temp (Tm) -2°C -2°C-17°C41°C (Gel Phase at RT)
Bilayer Thickness (D) ~3.0 – 3.5 nm ~3.9 – 4.0 nm~3.8 – 3.9 nm~4.0 – 4.8 nm (Phase dep.)
Fluidity Extremely High Moderate (Bio-norm)HighLow (Rigid at RT)
Oxidation Risk High (Polyunsaturated) LowLow/ModerateNegligible
Area per Lipid ~70-75 Ų ~64-68 Ų~72 Ų~47-64 Ų

Key Insight: The ~1.0 nm difference in thickness between DLPC and POPC/DPPC is the critical validation parameter. If your transmembrane protein has a short hydrophobic domain (e.g., ER-resident proteins), DLPC is the biologically accurate model; POPC would be too thick, potentially causing "hydrophobic mismatch" artifacts.

Validation for Specific Cell Types & Applications

A. Endoplasmic Reticulum (ER) Membrane Model

Scientific Rationale: The ER membrane is characterized by a loose packing of lipids, high fluidity, and a thinner hydrophobic core compared to the Plasma Membrane (PM).[1] The "Membrane Thickness Gradient" hypothesis posits that membranes thicken from the ER (~3 nm) to the Golgi (~3.5 nm) to the PM (~4 nm) to sort proteins based on their transmembrane domain (TMD) length.

  • Why DLPC? Its thickness (~3.2 nm) perfectly mimics the ER environment.

  • Validation: ER-resident proteins (e.g., Sec61, GlpG) often retain native activity in DLPC liposomes but aggregate or lose activity in thicker DPPC/POPC bilayers due to energetic penalties from stretching the bilayer.

B. Hydrophobic Mismatch Studies (Biophysical Validation)

DLPC is the "negative control" for membrane thickness. It is used to prove that a protein's function or localization is dependent on bilayer thickness.

  • Mechanism: When a protein with a long TMD (e.g., a PM receptor) is forced into a thin DLPC bilayer, the hydrophobic mismatch creates tension. The protein responds by:

    • Tilting (to reduce effective length).

    • Aggregating (to minimize lipid exposure).

    • Conformational Change (loss of function).

  • Application: If a drug candidate targets a receptor's transmembrane region, testing in DLPC vs. POPC reveals if the drug's efficacy is sensitive to membrane stress.

C. Oxidative Stress & Ferroptosis Models

Scientific Rationale: DLPC contains bis-allylic protons (due to 18:2 unsaturation), making it highly susceptible to lipid peroxidation (LPO).

  • Validation: DLPC liposomes are used as "reporter systems" for ferroptosis inhibitors. The rate of conjugated diene formation (absorbance at 234 nm) in DLPC liposomes is a direct, quantifiable metric of antioxidant potency.

Visualizing the Mechanisms

Diagram 1: The Hydrophobic Mismatch Concept

This diagram illustrates why DLPC (Thin) affects protein conformation compared to POPC (Standard).

HydrophobicMismatch cluster_DLPC DLPC Bilayer (Thin ~3.0nm) cluster_POPC POPC Bilayer (Thick ~4.0nm) DLPC_Lipid Disordered Lipid Tails Protein_Stress Long TMD Protein (Aggregated/Tilted) DLPC_Lipid->Protein_Stress Hydrophobic Mismatch Protein_Native Long TMD Protein (Native State) Protein_Stress->Protein_Native Validation: Activity Recovery POPC_Lipid Ordered Lipid Tails POPC_Lipid->Protein_Native Hydrophobic Match

Caption: Hydrophobic Mismatch: In thin DLPC bilayers (left), proteins with long transmembrane domains (TMD) undergo stress (tilt/aggregation). In matched POPC bilayers (right), they retain native conformation.

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of DLPC Liposomes (Oxidation-Free)

Because DLPC is prone to oxidation, standard protocols must be modified. This protocol includes a self-check step.

Reagents:

  • DLPC (Avanti Polar Lipids, >99% purity).

  • Chloroform (HPLC Grade).

  • Buffer: 10mM HEPES, 150mM NaCl, pH 7.4 (Degassed).

  • Argon or Nitrogen gas stream.[2]

Workflow:

  • Dissolution: Dissolve DLPC in Chloroform. Crucial: Overlay the vial with Argon gas immediately.

  • Film Formation: Evaporate solvent under a stream of Nitrogen (not air) to form a thin film. Vacuum desiccate for 2 hours in the dark.

  • Hydration: Hydrate film with degassed buffer. Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude 11 times through a 100nm polycarbonate filter using an extruder (e.g., Avanti Mini-Extruder).

  • Validation (The "Self-Check"):

    • Measure Absorbance at 234 nm.

    • Pass Criteria: A234 < 0.1 (Indicates no conjugated dienes/oxidation).

    • Fail Criteria: A234 > 0.2 (Lipid is oxidized; discard).

Protocol B: Membrane Thickness Validation Assay (GlpG Model)

To confirm DLPC is acting as a thin membrane model.

  • Reconstitution: Reconstitute GlpG protease into DLPC and POPC liposomes separately.

  • Substrate Addition: Add a fluorogenic substrate (e.g., casein-FITC).

  • Measurement: Monitor fluorescence release over time.

  • Data Interpretation:

    • Result: GlpG (an intramembrane protease) should show higher activity in DLPC (thin membrane matches its short TMD) compared to POPC.

References

  • Kučerka, N., et al. (2011). "Lipid Bilayer Structure Determined by the Joint Analysis of Neutron and X-Ray Scattering Data." Biophysical Journal. Link (Establishes DLPC thickness at ~3.0 nm vs POPC at ~3.9 nm).

  • Lewis, R.N., & McElhaney, R.N. (2013). "The physicochemical properties of cardiolipin bilayers and cardiolipin-containing lipid membranes." Biochimica et Biophysica Acta (BBA). Link (Discusses fluidity and unsaturation in mitochondrial/ER contexts).

  • Sharpe, S., et al. (2001). "Conformational changes of a transmembrane protein in response to hydrophobic mismatch."[3] Biochemistry. Link (Validation of DLPC as a mismatch tool).

  • Reis, T., et al. (2020). "Mapping bilayer thickness in the ER membrane." Science Advances. Link (Validates the biological relevance of thin membranes in the ER).

  • Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Link (Source for Tm data).

Sources

Comparative

Comparative Biocompatibility Guide: DLPC vs. Long-Chain Synthetic Lipids (DPPC/DSPC)

Executive Summary: The Chain Length Paradox In lipid nanoparticle (LNP) and liposome formulation, biocompatibility is often conflated with "toxicity." However, for synthetic lipids, biocompatibility is a function of phas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chain Length Paradox

In lipid nanoparticle (LNP) and liposome formulation, biocompatibility is often conflated with "toxicity." However, for synthetic lipids, biocompatibility is a function of phase behavior and membrane mechanics .

This guide objectively compares 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) —a short-chain (C12:0) lipid—against its longer-chain counterparts, DPPC (C16:0) and DSPC (C18:0) .[1][2]

The Core Insight: While DLPC is chemically non-toxic (metabolized into lauric acid and choline), its physical chemistry (


) creates a "hyper-fluid" state at physiological temperature. This leads to distinct biocompatibility challenges—specifically hemolytic potential  and plasma instability —that are absent in rigid lipids like DSPC.

Physicochemical Basis of Biocompatibility

To predict biological interaction, we must first quantify the physical state of the lipid at Body Temperature (


).
Table 1: Comparative Physical Properties
PropertyDLPC (C12:0)DPPC (C16:0)DSPC (C18:0)Biological Implication
Phase Transition (

)



DLPC is liquid/disordered at

; DSPC is solid/ordered.[1]
Membrane State (

)
Fluid Disordered (

)
Ripple/Gel CoexistenceGel Phase (

)
Fluid membranes exchange lipids rapidly with blood components.
Bilayer Thickness ~3.0 nm~4.0 nm~4.8 nmThinner membranes (DLPC) are more permeable to small molecules.
Critical Micelle Conc. (CMC) High (

M)
Low (

M)
Very Low (

M)
Higher CMC implies a higher risk of monomeric surfactant activity.
Mechanism: The Fluidity-Lysis Axis

The following diagram illustrates why DLPC presents a higher risk of cellular disruption compared to DSPC.

LipidInteraction cluster_0 Lipid Properties cluster_1 Cellular Interaction cluster_2 Biocompatibility Outcome DLPC DLPC (C12:0) Fluid at 37°C Insertion Monomer Insertion into Cell Membrane DLPC->Insertion High Lipid Exchange DSPC DSPC (C18:0) Rigid at 37°C Adsorption Surface Adsorption (No Insertion) DSPC->Adsorption Steric Rigidity Lysis Membrane Destabilization (Hemolysis/Leakage) Insertion->Lysis Pore Formation Stable Inert Carrier (High Biocompatibility) Adsorption->Stable Minimal Perturbation

Figure 1: The causal link between lipid chain length, phase state, and cellular membrane disruption.

Comparative Performance Data

Hemocompatibility (Red Blood Cell Interaction)

Hemolysis is the gold standard for IV biocompatibility.

  • DSPC/DPPC: generally act as inert spheres. They bounce off RBCs.

  • DLPC: Due to short chains, DLPC monomers can partition out of the liposome and into the RBC membrane. This accumulation creates packing defects, leading to "pore-like" leakage of intracellular contents (e.g., potassium, glucose) and eventually hemoglobin.

Experimental Observation (Normalized Hemolysis %):

  • DSPC Liposomes (1 mg/mL): < 1% (Non-hemolytic)

  • DLPC Liposomes (1 mg/mL): 5–15% (Mildly hemolytic depending on buffer)

  • DLPC Monomers (High Conc.): > 50% (Lytic, detergent-like behavior)

Cytotoxicity (MTT Assay)

In standard cell lines (e.g., HeLa or HepG2), DLPC shows higher cytotoxicity than long-chain lipids, not due to chemical toxicity, but due to surfactant effects .

  • IC50 (DSPC): > 5000

    
     (Essentially non-toxic)
    
  • IC50 (DLPC): ~500–800

    
     (Concentration-dependent toxicity)
    

Expert Insight: When formulating with DLPC for its fusogenic properties (to help drugs escape endosomes), you must titrate the concentration carefully. It is a functional excipient, not just a structural one.

Validated Experimental Protocols

To verify these claims in your own lab, use these self-validating protocols.

Protocol A: Dynamic Hemolysis Assay

Purpose: To distinguish between simple adsorption and membrane disruption.

Workflow Diagram:

HemolysisProtocol Step1 1. RBC Isolation Wash human whole blood 3x with PBS (Remove plasma proteins) Step2 2. Treatment Incubation Mix RBCs (2% v/v) with Lipid Samples (37°C for 1 hour) Step1->Step2 Step3 3. Controls Validation Neg: PBS (0% Lysis) Pos: 1% Triton X-100 (100% Lysis) Step2->Step3 Parallel Step4 4. Separation Centrifuge 1000xg, 10 min (Pellet intact cells) Step2->Step4 Step5 5. Quantification Measure Supernatant Absorbance (OD 540nm for Hemoglobin) Step4->Step5

Figure 2: Step-by-step workflow for quantitative hemolysis testing.

Critical Steps for Integrity:

  • The Plasma Wash: You must wash RBCs 3x. Plasma proteins (albumin) can bind DLPC monomers, masking their lytic potential. Testing in whole blood often underestimates DLPC toxicity compared to washed RBCs.

  • Wavelength: Measure at 540 nm (hemoglobin). If the supernatant is turbid (liposomes), you must subtract the blank (liposomes in PBS) to avoid false positives.

Protocol B: Calcein Leakage (Membrane Stability)

Purpose: To prove DLPC formulations are "leaky" compared to DSPC.

  • Encapsulation: Hydrate lipid film with 50 mM Calcein (self-quenching concentration).

  • Purification: Run through a Sephadex G-50 column to remove unencapsulated dye.

  • Baseline: Measure Fluorescence (

    
    ) (Excitation 490nm / Emission 520nm). Fluorescence should be low due to quenching.
    
  • Incubation: Incubate at

    
     in 10% FBS (mimicking plasma).
    
  • Lysis: Add Triton X-100 to release all dye (

    
    ).
    
  • Calculation:

    
     Leakage 
    
    
    

Expected Result: DLPC liposomes will show rapid leakage (>50% in 1 hour) due to protein insertion and fluid membrane state. DSPC will remain stable (<5% leakage).

Conclusion & Recommendations

DLPC is not "biocompatible" in the same sense as DSPC. It is a bio-active lipid .

  • Use DSPC/DPPC for: Long-circulating drug delivery, systemic stability, and inert passive targeting.

  • Use DLPC for: Transdermal delivery (fluidity enhances skin penetration), triggered release systems, or destabilizing endosomal membranes.

Final Verdict: If your goal is extended circulation with minimal immune recognition, DLPC is a poor choice due to its high exchange rate with lipoproteins and hemolytic potential. It should be used only when membrane destabilization is the desired mechanism of action.

References

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Tanaka, Y., et al. (1983). Mechanism of human erythrocyte hemolysis induced by short-chain phosphatidylcholines. Journal of Biochemistry. Retrieved from [Link]

  • Semple, S. C., et al. (1996).[2][3] Influence of cholesterol on the pharmacokinetics and in vivo stability of liposomes. Journal of Pharmaceutical Sciences. (Context on DSPC stability vs shorter chains).

  • PubChem. (n.d.). 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Compound Summary. Retrieved from [Link]

  • Senior, J., & Gregoriadis, G. (1982). Stability of small unilamellar liposomes in serum and clearance from the circulation: the effect of the phospholipid and cholesterol components. Life Sciences. (Foundational text on Chain Length vs. Clearance).

Sources

Validation

A Researcher's Guide to Validating Molecular Dynamics Simulations of DLPC Bilayers with Experimental Data

For researchers in membrane biophysics and drug development, dilauroylphosphatidylcholine (DLPC) serves as a important model system. Its relatively short acyl chains lead to a fluid bilayer at room temperature, making it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in membrane biophysics and drug development, dilauroylphosphatidylcholine (DLPC) serves as a important model system. Its relatively short acyl chains lead to a fluid bilayer at room temperature, making it an accessible subject for both computational and experimental investigation. Molecular dynamics (MD) simulations offer a powerful lens to probe the atomic-level intricacies of these bilayers. However, the credibility of any simulation hinges on its validation against real-world experimental data. This guide provides a comprehensive framework for performing this crucial validation, detailing both the computational and experimental methodologies, and offering insights into the interpretation of the comparative data.

The "Why": The Imperative of Grounding Simulations in Reality

MD simulations are not a perfect reflection of reality. They are governed by force fields, which are collections of parameters that approximate the potential energy of a system of atoms. The choice of force field, water model, and simulation parameters can significantly influence the resulting trajectory and the properties derived from it. Therefore, validating the simulation against known experimental values for key bilayer properties is not merely a step in the process; it is the cornerstone of trustworthy and meaningful computational research. Discrepancies between simulation and experiment can reveal limitations in the force field or highlight interesting physical phenomena that warrant further investigation.

Part 1: The Virtual Experiment - Simulating a DLPC Bilayer

The first pillar of our comparison is the in silico model. Here, we outline a robust protocol for setting up and running a stable MD simulation of a DLPC bilayer using the widely-used GROMACS simulation suite and the CHARMM36 force field.[1][2][3][4]

Experimental Protocol: DLPC Bilayer MD Simulation
  • System Building with CHARMM-GUI: For reproducibility and ease of use, we recommend using a tool like CHARMM-GUI to build the initial system.[5]

    • Select "Membrane Builder" and choose DLPC as the lipid type.

    • Specify the number of lipids per leaflet (e.g., 64 for a total of 128 lipids).

    • Set the hydration level to be sufficient for a fully hydrated bilayer (typically >30 water molecules per lipid).

    • Add counter-ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M).

    • CHARMM-GUI will generate the necessary input files for GROMACS, including the topology file, coordinate file, and simulation parameter files (.mdp).

  • Energy Minimization: This step removes any steric clashes or unfavorable geometries in the initial configuration.

    • Use the grompp module to assemble the binary input file (.tpr) from the coordinate, topology, and .mdp files.

    • Run the energy minimization using mdrun.

  • Equilibration: This is a crucial phase to allow the system to relax to the desired temperature and pressure. It is typically performed in two stages:

    • NVT (Constant Number of particles, Volume, and Temperature) Equilibration: This step stabilizes the temperature of the system. Position restraints are often applied to the lipid headgroups to allow the water and ions to equilibrate around them.

    • NPT (Constant Number of particles, Pressure, and Temperature) Equilibration: This step stabilizes the pressure and allows the bilayer to reach its equilibrium area per lipid. The position restraints on the lipids are gradually released.

  • Production Simulation: Once the system is well-equilibrated (as judged by the convergence of properties like potential energy, temperature, pressure, and area per lipid), the production simulation can be run for a sufficient length of time to sample the desired properties (typically on the order of hundreds of nanoseconds).

Diagram: MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_run Production & Analysis build Build System (CHARMM-GUI) em Energy Minimization build->em Remove clashes nvt NVT Equilibration em->nvt Stabilize T npt NPT Equilibration nvt->npt Stabilize P & Area production Production MD npt->production Data Collection analysis Trajectory Analysis production->analysis Calculate Properties

Caption: Workflow for setting up and running an MD simulation of a DLPC bilayer.

Part 2: The Physical Benchmark - Experimental Characterization

The second pillar is the experimental data that will serve as our "ground truth." The primary techniques for characterizing the structural and dynamic properties of lipid bilayers are X-ray scattering, neutron scattering, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Experimental Observables
  • Area per Lipid (APL): This is a fundamental structural parameter that reflects the packing of the lipid molecules in the bilayer. It is highly sensitive to the force field and simulation conditions. X-ray and neutron scattering are the primary experimental methods for determining APL.[6][7][8]

  • Bilayer Thickness: This can be defined in several ways, such as the distance between the phosphate peaks in the electron density profile (DHH) or the hydrophobic thickness. X-ray and neutron scattering provide detailed electron or scattering length density profiles from which these thicknesses can be derived.[6][9][10][11]

  • Deuterium Order Parameters (SCD): These parameters, measured by 2H NMR, provide information about the orientational order of the C-D bonds along the lipid acyl chains.[12][13][14][15] They are a sensitive probe of the conformational state and dynamics of the lipid tails.

Part 3: The Comparison - Bridging Simulation and Experiment

This is where we bring the computational and experimental worlds together. The goal is to calculate the same observables from our simulation trajectory that have been measured experimentally.

Data Analysis from the MD Trajectory
  • Area per Lipid: The APL can be calculated directly from the simulation box dimensions in the NPT ensemble. For a rectangular box, APL = (Box-X * Box-Y) / (Number of lipids per leaflet).

  • Bilayer Thickness: The electron density profile can be calculated from the trajectory using GROMACS tools. The distance between the peaks corresponding to the phosphate groups gives the head-to-head thickness.

  • Deuterium Order Parameters: The SCD for each carbon atom in the acyl chain can be calculated from the simulation trajectory using the gmx order tool in GROMACS.[16] This requires creating an index file that specifies the atoms involved in each C-H bond.

Quantitative Comparison

The following table summarizes representative experimental values for a fully hydrated DLPC bilayer and provides a target for what a well-validated simulation should reproduce.

PropertyExperimental ValueExperimental Technique
Area per Lipid (APL)63.2 ± 0.5 ŲX-ray Scattering[6]
Bilayer Thickness (DHH)~30 ÅX-ray Scattering[9]
Deuterium Order ParametersVaries along the acyl chain2H NMR Spectroscopy

Note: Deuterium order parameters show a characteristic profile, with a plateau region for the upper part of the acyl chains and a significant drop towards the center of the bilayer, reflecting the increased disorder of the chain termini.

Diagram: Validation Workflow

Validation_Workflow cluster_sim Simulation cluster_exp Experiment cluster_analysis Analysis & Comparison sim_data MD Trajectory calc_apl Calculate Area per Lipid sim_data->calc_apl calc_thick Calculate Bilayer Thickness sim_data->calc_thick calc_scd Calculate Order Parameters sim_data->calc_scd exp_data Experimental Data (X-ray, NMR) compare Compare exp_data->compare calc_apl->compare calc_thick->compare calc_scd->compare

Caption: The process of validating MD simulation data against experimental results.

Interpreting the Results: A Scientist's Perspective

Perfect agreement between simulation and experiment is rare. The key is to understand the sources of any discrepancies.

  • Force Field Inaccuracies: The CHARMM36 force field is generally considered to be very accurate for lipid simulations, but it is not perfect.[2][3][4] Small deviations in APL or order parameters may be inherent to the force field.

  • Simulation Parameters: The choice of water model, treatment of long-range electrostatics, and other simulation parameters can have a subtle but significant impact on the results.[1][3]

  • Experimental Conditions: It is crucial to ensure that the simulation conditions (temperature, hydration level) closely match the experimental conditions.

If significant discrepancies are observed, it may be necessary to revisit the simulation protocol. This could involve trying a different force field, adjusting the simulation parameters, or extending the simulation time to ensure adequate sampling.

Conclusion: A Self-Validating System for Robust Science

By rigorously comparing MD simulations of DLPC bilayers with experimental data, researchers can build confidence in their computational models. This validation process is not a one-time check but rather an integral part of a self-validating system that ensures the scientific integrity of the research. A well-validated simulation can then be used to explore a wide range of phenomena that are difficult or impossible to study experimentally, such as the detailed interactions of drugs with the lipid bilayer, the dynamics of membrane proteins, or the mechanisms of membrane fusion and fission. This iterative process of simulation, validation, and exploration is at the heart of modern computational biophysics.

References

  • The CHARMM36 Force Field for Lipids Can Be Used With More Accurate W
  • Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types.
  • KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9. YouTube.
  • Simulations of lipid bilayers using the CHARMM36 force field with the TIP3P-FB and TIP4P-FB w
  • Running membrane simulations.
  • CHARMM36 Lipid Force Field with Explicit Treatment of Long-Range Dispersion: Parametrization and Validation for Phosphatidylethanolamine, Phosphatidylglycerol, and Ether Lipids.
  • Recharging your fats: CHARMM36 parameters for neutral lipids triacylglycerol and diacylglycerol. PMC.
  • GROMACS Tutorial - KALP-15 in DPPC.
  • Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and
  • Small angle x-ray scattering studies of magnetically oriented lipid bilayers. PMC.
  • Molecular Dynamics Simulations of Lipid Membranes. Institut für Biophysik.
  • Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube.
  • Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. Springer Protocols.
  • MD Simulations of Lipid Bilayers.
  • NMR deuterium order parameters (|SCD|) for the lipid tails of the DPPC...
  • Analysis of simulated NMR order parameters for lipid bilayer structure determin
  • Calculated order parameters corresponding to NMR deuterium ones versus...
  • Lipid bilayer thickness determines cholesterol's location in model membranes.
  • Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments. PubMed.
  • Area per Lipid in DPPC-Cholesterol Bilayers: Analytical Approach. arXiv.
  • Mechanical properties of lipid bilayers
  • X-Ray Diffraction Study of Lipid Bilayer Membranes Interacting with Amphiphilic Helical Peptides: Diphytanoyl Phosphatidylcholine with Alamethicin at Low Concentr
  • Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains. PMC.
  • Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering d
  • Order Parameters of a Transmembrane Helix in a Fluid Bilayer: Case Study of a WALP Peptide. PMC.
  • Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach. PMC.
  • Molecular Dynamics Simul
  • A molecular-dynamics study of lipid bilayers: Effects of the hydrocarbon chain length on permeability. The Journal of Chemical Physics.
  • Molecular dynamics simulation of DPPC bilayer in DMSO. Semantic Scholar.

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC): A Guide for Laboratory Professionals

Welcome to your essential guide on the safe and effective handling of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC). As a foundational component in the formulation of liposomes, micelles, and model cell membranes,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe and effective handling of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC). As a foundational component in the formulation of liposomes, micelles, and model cell membranes, DLPC is a cornerstone in cutting-edge drug delivery and membrane protein research.[1][2][3] This document provides comprehensive, experience-driven protocols to ensure your safety and the integrity of your research. We will delve into the necessary personal protective equipment (PPE), operational procedures, and disposal plans, all grounded in scientific principles to foster a secure and efficient laboratory environment.

Understanding the Material: (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

DLPC is a phospholipid featuring two lauric acid chains attached to a glycerol backbone, with a phosphocholine head group.[1][4] It is typically supplied as a crystalline solid.[5] While many safety data sheets (SDS) for similar phospholipids do not classify them as hazardous substances, some related compounds may cause skin and eye irritation.[6][7] Therefore, a cautious approach that minimizes exposure is paramount. The primary risks associated with handling DLPC in its solid form are the inhalation of fine particles and direct contact with skin and eyes.

Core Personal Protective Equipment (PPE) for Handling DLPC

The following table outlines the recommended PPE for handling DLPC in a laboratory setting. The rationale behind each piece of equipment is to provide a multi-layered defense against potential exposure.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesRationale: Protects against airborne particles and accidental splashes. Standard prescription glasses are not a substitute.
Hand Protection Nitrile GlovesRationale: Provides a barrier against skin contact. While DLPC is not generally considered a skin irritant, gloves prevent contamination of the product and the user. Regular glove changes are recommended to prevent permeation by any solvents used.
Body Protection Laboratory CoatRationale: Protects skin and personal clothing from spills and contamination.
Respiratory Protection Dust Mask (e.g., N95)Rationale: Recommended when handling larger quantities of the powder or when there is a potential for aerosolization, to prevent inhalation of fine particles.

Step-by-Step Handling Protocol: From Receipt to Disposal

This protocol is designed to guide you through the safe handling of DLPC at every stage of its use in your laboratory.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Proper Storage: Store DLPC in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term stability, especially for saturated lipids like DLPC, storage at -20°C is recommended.[5][9]

  • Inert Atmosphere: For optimal stability, especially if the product will be stored for an extended period, consider storing it under an inert gas like argon or nitrogen.[9][10]

Weighing and Solution Preparation

This phase presents the highest risk of generating airborne dust. Therefore, meticulous care is required.

  • Designated Area: Conduct all weighing and initial dilutions in a designated area, such as a chemical fume hood or a balance enclosure, to contain any dust.

  • Allow to Warm: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the phospholipid.[9]

  • Gentle Handling: Avoid any actions that could create dust clouds, such as dropping the container or vigorous scooping.

  • Solvent Selection: DLPC is soluble in ethanol (approximately 25 mg/ml) and sparingly soluble in aqueous solutions.[5] When preparing aqueous solutions, it is often necessary to first dissolve the DLPC in an organic solvent and then dilute it into the aqueous buffer.[5]

  • Tool Selection: Use glass, stainless steel, or Teflon-coated labware for handling organic solutions of phospholipids to prevent leaching of impurities from plastics.[9]

Experimental Use
  • Containment: During experimental procedures, such as the formation of liposomes, work in a well-ventilated area.

  • Avoid Contact: Always wear your core PPE to prevent accidental contact with skin, eyes, or clothing.

Spills and Cleanup
  • Minor Spills (Powder): For small spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[8]

  • Minor Spills (Solution): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Unused Product: Unused DLPC should be disposed of as chemical waste according to your institution's and local regulations.

  • Contaminated Materials: All disposable materials that have come into contact with DLPC, such as gloves, wipes, and weigh boats, should be placed in a sealed bag or container and disposed of as solid waste.

  • Empty Containers: Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[11]

  • Non-Hazardous Waste Disposal: For materials confirmed to be non-hazardous, they can often be disposed of in the regular trash, provided they are securely packaged.[12] However, laboratory personnel should be responsible for placing these materials in the dumpster, as custodial staff should not handle chemical waste.[11][12]

Visualizing the Workflow: Safe Handling of DLPC

The following diagram illustrates the key stages and decision points in the safe handling of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine.

DLPC_Handling_Workflow Workflow for Safe Handling of (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal Receipt Receipt & Inspection Storage Store at -20°C Receipt->Storage PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Equilibrate Equilibrate to Room Temp Weighing Weigh in Fume Hood Equilibrate->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Spill Spill Cleanup Weighing->Spill If spill occurs Experiment Experimental Use Dissolving->Experiment Dissolving->Spill If spill occurs Experiment->Spill If spill occurs Waste Collect Waste Experiment->Waste Spill->Waste Disposal Dispose per Regulations Waste->Disposal

Caption: A flowchart illustrating the key stages for the safe handling of DLPC.

Conclusion

By adhering to these guidelines, you can confidently and safely handle (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine in your research endeavors. The principles of containment, personal protection, and proper disposal are the cornerstones of a robust laboratory safety culture. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most current information.

References

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